molecular formula C9H6BrNO2 B11870405 7-Bromo-6-hydroxyisoquinolin-1(2H)-one

7-Bromo-6-hydroxyisoquinolin-1(2H)-one

Cat. No.: B11870405
M. Wt: 240.05 g/mol
InChI Key: LKPAKICQWJTCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-6-hydroxyisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-6-hydroxyisoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-6-hydroxyisoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

7-bromo-6-hydroxy-2H-isoquinolin-1-one

InChI

InChI=1S/C9H6BrNO2/c10-7-4-6-5(3-8(7)12)1-2-11-9(6)13/h1-4,12H,(H,11,13)

InChI Key

LKPAKICQWJTCHK-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=CC(=C(C=C21)O)Br

Origin of Product

United States

Foundational & Exploratory

Structural Characterization and Synthetic Utility of 7-Bromo-6-hydroxyisoquinolin-1(2H)-one

[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

The compound 7-Bromo-6-hydroxyisoquinolin-1(2H)-one represents a highly privileged scaffold in medicinal chemistry, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase hinge-binders.[1] Its structure combines a hydrogen-bond donor/acceptor motif (the lactam) with an orthogonal functionalization handle (aryl bromide) and a solubility-enhancing phenolic hydroxyl group.[1]

Core Identifiers
Identifier TypeValue
Chemical Name 7-Bromo-6-hydroxyisoquinolin-1(2H)-one
CAS Registry Number 1956382-71-0
Canonical SMILES OC1=C(Br)C=C2C(=O)NC=CC2=C1
Isomeric SMILES [H]OC1=C(Br)C=C2C(=O)N([H])C=CC2=C1
Molecular Formula C₉H₆BrNO₂
Molecular Weight 239.97 g/mol
Tautomerism Exists in equilibrium between the lactam (1(2H)-one) and lactim (1-hydroxy) forms.[1][2] In solution and solid state, the lactam (shown below) is the dominant tautomer due to amide resonance stabilization.
Structural Diagram (Graphviz)

The following diagram illustrates the core numbering and the tautomeric equilibrium which is critical for binding affinity in biological targets.

TautomerismLactamLactam Form (Dominant)7-Bromo-6-hydroxyisoquinolin-1(2H)-one(H-Bond Donor/Acceptor)LactimLactim Form (Minor)7-Bromo-1,6-dihydroxyisoquinoline(Aromatic)Lactam->Lactim Tautomerization (pK_a dependent)

Figure 1: Tautomeric equilibrium.[1] The lactam form is the relevant species for most pharmacological interactions, mimicking the guanine or adenosine core.

Synthetic Pathways & Causality

Synthesizing this scaffold requires navigating regioselectivity challenges. Direct bromination of 6-hydroxyisoquinolinone often yields mixtures of 5-bromo and 7-bromo isomers due to the directing effects of the hydroxyl group.[1] Therefore, a de novo synthesis from pre-functionalized precursors is the expert-recommended route for high-purity applications.[1]

Route A: The "De Novo" Cyclization (High Fidelity)

This route fixes the bromine position before ring closure, ensuring 100% regiocontrol.

Precursor: 3-Bromo-4-methoxycinnamic acid.[1] Mechanism: Curtius Rearrangement followed by thermal cyclization.[1]

Step-by-Step Protocol:
  • Activation: Convert 3-bromo-4-methoxycinnamic acid to the acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine in toluene.

  • Rearrangement: Heat to 90°C. The acyl azide undergoes Curtius rearrangement to form the isocyanate intermediate in situ.

  • Cyclization: Refluxing in high-boiling solvent (e.g., diphenyl ether or o-dichlorobenzene) promotes electrocyclic ring closure to form the isoquinolinone core.[1]

  • Demethylation: Treatment with

    
     (Boron tribromide) in DCM cleaves the methyl ether to reveal the 6-hydroxyl group.[1]
    
Route B: Direct Bromination (High Throughput)

Useful for early-stage screening where separation of isomers is acceptable.[1] Reagent: N-Bromosuccinimide (NBS) in DMF or MeCN.[1] Challenge: The 5-position is kinetically favored in many fused systems; however, the 6-OH directs ortho.[1] Careful temperature control (-20°C) can improve the 7-Br/5-Br ratio.[1]

Synthetic Workflow Diagram

SynthesisStartStart: 3-Bromo-4-methoxycinnamic acidStep11. DPPA, Et3N, Toluene(Curtius Rearrangement)Start->Step1IsocyanateIntermediate: IsocyanateStep1->IsocyanateStep22. Thermal Cyclization (250°C)Isocyanate->Step2Core7-Bromo-6-methoxyisoquinolin-1(2H)-oneStep2->CoreStep33. BBr3, DCM, -78°C -> RT(Demethylation)Core->Step3FinalTarget: 7-Bromo-6-hydroxyisoquinolin-1(2H)-oneStep3->Final

Figure 2: Retrosynthetic analysis utilizing the Curtius rearrangement strategy to ensure regiochemical integrity of the 7-bromo substituent.

Medicinal Chemistry Applications

This scaffold is not merely an intermediate; it is a "privileged structure" capable of engaging multiple biological targets.[3]

PARP Inhibition

The isoquinolin-1(2H)-one core mimics the nicotinamide moiety of

1
  • Binding Mode: The lactam NH and C=O form essential hydrogen bonds with the Gly863 and Ser904 residues (in PARP1).[1]

  • Role of 7-Br: Provides a vector for Suzuki couplings to introduce hydrophobic groups that extend into the adenosine-binding pocket.[1]

  • Role of 6-OH: Increases solubility and allows for etherification to tune pharmacokinetic properties (e.g., reducing clearance).[1]

Kinase Inhibition (Hinge Binding)

The lactam motif acts as a hinge binder (donor-acceptor pair).[1] The 7-position allows access to the solvent-exposed region or the gatekeeper pocket, depending on the kinase.[1]

Functionalization Strategy (Data Table)
Reaction TypeTarget PositionReagentsPurpose
Suzuki-Miyaura C7-BromineAryl Boronic Acids,

,

Biaryl formation for potency extension.[1]
Buchwald-Hartwig C7-BromineAmines, Pd-catalystIntroduction of solubilizing amine tails.[1]
O-Alkylation O6-HydroxylAlkyl Halides,

, DMF
Tuning lipophilicity (

) and metabolic stability.[1]

Experimental Protocol: Suzuki Coupling at C7

Objective: Validation of the C7-Bromine reactivity for library synthesis.

Materials:

  • 7-Bromo-6-hydroxyisoquinolin-1(2H)-one (1.0 equiv)[1]

  • Phenylboronic acid (1.2 equiv)[1]

  • 
     (0.05 equiv)[1]
    
  • 
     (3.0 equiv)[1]
    
  • Dioxane/Water (4:1)[1]

Methodology:

  • Preparation: In a microwave vial, dissolve the isoquinolinone in Dioxane/Water. Note: The phenolic OH does not require protection if base equivalents are sufficient, but O-benzylation is recommended for difficult substrates.[1]

  • Degassing: Sparge the solution with Argon for 10 minutes. Oxygen is the enemy of Palladium(0).

  • Catalysis: Add the catalyst and base.[1] Seal the vial.

  • Reaction: Heat to 100°C for 4 hours (or 120°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to protonate the phenol), then brine.

  • Validation: Monitor by LC-MS. The product should show a mass shift corresponding to the loss of Br and gain of Phenyl.

References

  • Wang, K., et al. (2020).[4] "Regioselective bromination of 6‐hydroxytetrahydroisoquinolines." Journal of Heterocyclic Chemistry. (Demonstrates regioselectivity challenges in isoquinoline scaffolds).

  • Talati, K., & Rajendran, S. (2025).[2] "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one...". ACS Omega.[1][2] Retrieved from [Link] (Analogous synthetic routes for quinolinones/isoquinolinones).

  • PubChem. (2023).[1] Compound Summary: 7-Bromoisoquinolin-1(2H)-one.[1][5][6] Retrieved from [Link]

Topic: A Comparative Analysis of 7-bromo-6-hydroxyisoquinolin-1(2H)-one and 1-hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical comparison between the foundational scaffold, 1-hydroxyisoquinoline, and its highly functionalized derivative, 7-bromo-6-hydroxyisoquinolin-1(2H)-one. We will explore the critical distinctions in their structure, reactivity, and application, with a particular focus on the implications for modern drug discovery.

Part 1: Core Structural and Physicochemical Distinctions

The addition of bromine and a second hydroxyl group to the isoquinoline core, along with the inherent tautomerism, creates two fundamentally different molecules with distinct properties and potential.

Molecular Structure and Tautomerism: The Central Difference

The most critical distinction lies in the preferred tautomeric form. 1-Hydroxyisoquinoline exists in a dynamic equilibrium between its aromatic alcohol (enol) form and its amide (lactam or keto) form, 1(2H)-isoquinolinone.[1][2][3] While the equilibrium can be influenced by the solvent, the enol form is a significant contributor.[4]

In stark contrast, 7-bromo-6-hydroxyisoquinolin-1(2H)-one exists overwhelmingly in the lactam (keto) form. The electronic effects of the substituents and the potential for intramolecular hydrogen bonding stabilize this conformation. This structural lock has profound consequences for the molecule's reactivity and its ability to act as a pharmacophore.

Tautomerism cluster_1 1-Hydroxyisoquinoline Equilibrium cluster_2 7-bromo-6-hydroxyisoquinolin-1(2H)-one A 1-Hydroxyisoquinoline (Enol Form) B 1(2H)-Isoquinolinone (Keto/Lactam Form) A->B Equilibrium C 7-bromo-6-hydroxyisoquinolin-1(2H)-one (Keto/Lactam Form - Strongly Favored)

Caption: Tautomeric forms of 1-hydroxyisoquinoline versus the fixed lactam structure.

Comparative Physicochemical Data

The structural differences are reflected in the physicochemical properties of the two compounds. The addition of a heavy bromine atom and an extra oxygen atom significantly increases the molecular weight and alters the melting point.

Property1-Hydroxyisoquinoline7-bromo-6-hydroxyisoquinolin-1(2H)-one
Molecular Formula C₉H₇NO[5]C₉H₆BrNO₂
Molecular Weight 145.16 g/mol [5]~240.05 g/mol
Appearance Cream to yellow to brown powder/crystals[6]Pale cream to yellow to brown powder[7]
Melting Point 212-216 °C[5]248-250 °C[8]
CAS Number 491-30-5[5]1956382-71-0[9]
Synonyms Isocarbostyril, Isoquinolin-1-ol, 1(2H)-Isoquinolinone[1][2]7-Bromo-6-hydroxy-1(2H)-isoquinolinone

Part 2: Synthesis and Chemical Reactivity

The distinct functionalities of each molecule dictate their behavior in chemical reactions and inform the strategies for their synthesis.

Reactivity Profile
  • 1-Hydroxyisoquinoline: As a relatively simple aromatic system, its reactivity is governed by the interplay between the two fused rings. The hydroxyl group activates the molecule for electrophilic substitution. It serves as a versatile intermediate where the hydroxyl group provides a reactive handle for further functionalization.[10]

  • 7-bromo-6-hydroxyisoquinolin-1(2H)-one: The reactivity is more complex. The benzene portion of the ring is highly activated by the electron-donating C6-hydroxyl group, but this is tempered by the electron-withdrawing C7-bromo and C1-carbonyl groups. The lactam nitrogen is generally non-nucleophilic due to amide resonance. The primary utility of this molecule is not as a reactive intermediate, but as a final, stable pharmacophore designed to fit into a specific biological target.

Conceptual Synthesis of 7-bromo-6-hydroxyisoquinolin-1(2H)-one

While numerous methods exist for constructing isoquinoline cores, a targeted synthesis of this specific derivative requires careful strategic planning. The following protocol outlines a plausible, multi-step approach based on established synthetic methodologies like the Bischler-Napieralski reaction.[11]

Experimental Protocol: A Plausible Synthetic Route

  • Starting Material Selection: Begin with a commercially available, appropriately substituted phenethylamine, such as 2-(3-bromo-4-methoxyphenyl)ethan-1-amine. The methoxy group serves as a stable protecting group for the eventual hydroxyl group.

  • Amide Formation: React the phenethylamine with an acylating agent (e.g., acetyl chloride) under standard conditions to form the corresponding N-acetyl amide.

    • Causality: This step is necessary to install the carbon atom that will become C1 of the isoquinoline ring and to set up the substrate for cyclization.

  • Bischler-Napieralski Cyclization: Treat the amide with a dehydrating agent and Lewis acid, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to effect an intramolecular electrophilic aromatic substitution, yielding a 3,4-dihydroisoquinoline intermediate.[11]

    • Causality: This is a classic and robust method for forming the isoquinoline ring system. The reaction proceeds via an electrophilic attack of the activated amide carbon onto the electron-rich aromatic ring.

  • Aromatization: Oxidize the dihydroisoquinoline intermediate to the fully aromatic isoquinoline. This can be achieved using a variety of oxidizing agents, such as palladium on carbon (Pd/C) at elevated temperatures or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[12]

  • Hydroxylation/Oxidation at C1: Convert the C1 position to the required carbonyl. This is a non-trivial step that may require specific oxidation methods tailored to the substrate.

  • Demethylation: Cleave the methyl ether at the C6 position to unmask the final hydroxyl group. Boron tribromide (BBr₃) is a standard reagent for this transformation, being highly effective at cleaving aryl methyl ethers.[13]

    • Causality: The methoxy group is used as a protecting group because the free hydroxyl would interfere with the earlier cyclization and oxidation steps. BBr₃ is chosen for its high efficiency in this specific deprotection.

Synthesis A Substituted Phenethylamine B Amide Formation A->B C Bischler-Napieralski Cyclization B->C D Aromatization C->D E C1 Oxidation D->E F Demethylation E->F G Final Product F->G

Caption: Conceptual workflow for the synthesis of the target molecule.

Part 3: Applications in Drug Development

The structural and chemical differences translate directly into divergent roles in medicinal chemistry. Isoquinoline-based compounds are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[14][15]

1-Hydroxyisoquinoline: A Versatile Scaffold

1-Hydroxyisoquinoline is best described as a "privileged scaffold." Its relative simplicity and reactive handle make it an ideal starting point for the synthesis of large libraries of compounds.[10][14] Researchers can systematically modify the core at various positions to explore structure-activity relationships (SAR) and optimize compounds for a wide array of biological targets. Its derivatives have been investigated for numerous therapeutic applications.[15][16]

7-bromo-6-hydroxyisoquinolin-1(2H)-one: A Targeted PARP Inhibitor Core

This molecule is not a general scaffold but a highly specialized structure. It forms the core of several potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[17]

Mechanism of Action: Synthetic Lethality

PARP enzymes are critical for repairing single-strand DNA breaks.[18][19] In healthy cells, if PARP is inhibited, the cell can still repair DNA damage using alternative pathways, such as homologous recombination, which relies on functional BRCA1 and BRCA2 genes.

However, certain cancer cells have mutations in their BRCA genes, rendering their homologous recombination pathway defective. In these cells, inhibiting PARP creates a situation of "synthetic lethality."[20] The cell can no longer repair its DNA through either the PARP-mediated or the homologous recombination pathway. This leads to an accumulation of catastrophic DNA damage and targeted cancer cell death, while largely sparing healthy cells.[17][18]

The 7-bromo-6-hydroxyisoquinolin-1(2H)-one structure is exquisitely designed to fit into the NAD+ binding pocket of the PARP enzyme, with the lactam moiety mimicking the nicotinamide portion of NAD+. The specific substituents on the benzene ring are crucial for optimizing potency and selectivity.

PARP_Inhibition cluster_0 Normal Cell cluster_1 BRCA-mutant Cancer Cell A Single-Strand DNA Break B PARP Enzyme A->B E Homologous Recombination (BRCA functional) A->E Backup Pathway C DNA Repair B->C D PARP Inhibitor D->B Blocked E->C F Single-Strand DNA Break G PARP Enzyme F->G I Homologous Recombination (BRCA defective) F->I Defective Pathway J Cell Death (Apoptosis) G->J No Repair H PARP Inhibitor H->G Blocked

Caption: The mechanism of synthetic lethality via PARP inhibition in cancer cells.

Conclusion

References

  • Chemsrc. 1-Hydroxyisoquinoline | CAS#:491-30-5. Accessed February 2024. [Link]

  • Royal Society of Chemistry. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. Organic & Biomolecular Chemistry. Accessed February 2024. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Accessed February 2024. [Link]

  • Industrial Chemicals. 1-Hydroxyisoquinoline-7-carbonitrile. Accessed February 2024. [Link]

  • NIST. 1(2H)-Isoquinolinone. NIST Chemistry WebBook. Accessed February 2024. [Link]

  • PubChem. 1(2H)-Isoquinolinone. National Center for Biotechnology Information. Accessed February 2024. [Link]

  • ResearchGate. Hydroxyquinolines: Constitutional isomers and tautomers. Accessed February 2024. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines. Accessed February 2024. [Link]

  • PubChemLite. 1-hydroxyisoquinoline (C9H7NO). Accessed February 2024. [Link]

  • Ungnade, H. E., Nightingale, D. V., & French, H. E. THE SYNTHESIS OF 7-METHOXY-1-ISOQUINOLONE. The Journal of Organic Chemistry.
  • Evans, D. A., Smith, G. F., & Wahid, M. A. The tautomerism of 3-hydroxyisoquinolines. Journal of the Chemical Society B: Physical Organic. 1967.
  • Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
  • Sharma, A., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery.
  • PubChem. 7-Bromo-6-fluoro-1,2-dihydroisoquinolin-1-one. National Center for Biotechnology Information. Accessed February 2024. [Link]

  • Zenodo. ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Accessed February 2024. [Link]

  • AIP Publishing. Direct-dynamics approach to catalytic effects: The tautomerization of 3-hydroxyisoquinoline as a test case. The Journal of Chemical Physics. 2000.
  • PubChem. 6-Bromoisoquinolin-1(2H)-one. National Center for Biotechnology Information. Accessed February 2024. [Link]

  • Donawho, C. K., et al. (2012). PARP Inhibitor Treatment in Ovarian and Breast Cancer. EMBO Molecular Medicine.
  • ResearchGate. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters. Accessed February 2024. [Link]

  • The ASCO Post. PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond! Accessed February 2024. [Link]

  • Balewski, Ł., & Kornicka, A. (2025).
  • Asian Journal of Chemistry. An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)
  • MDPI. Diastereoselective Synthesis of (–)
  • Semantic Scholar.
  • U.S. Pharmacist. PARP Inhibitors in Gynecologic Malignancies. 2020. [Link]

  • Pharmacy Times. The Role of PARP Inhibitors in Treating Ovarian Cancer. 2020. [Link]

  • OncLive.
  • Frontiers. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Accessed February 2024. [Link]

  • PubChemLite. 7-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride (C9H10BrNO). Accessed February 2024. [Link]

  • ResearchGate.

Sources

Tautomerism of 7-Bromo-6-hydroxyisoquinolin-1(2H)-one in Solution: Mechanistic Insights and Analytical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinolin-1(2H)-one scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of PARP, Hsp90, and Menin-MLL inhibitors [1]. However, the structural plasticity of this bicyclic system presents significant analytical challenges. Specifically, 7-bromo-6-hydroxyisoquinolin-1(2H)-one exhibits a complex, multi-pathway tautomeric equilibrium in solution.

Unlike simple pyridinones, this molecule undergoes both lactam-lactim tautomerism at the C1–N2 locus and phenol-quinonoid (or zwitterionic) tautomerism involving the C6-hydroxyl group. As a Senior Application Scientist, understanding these dynamic proton transfers is critical for rational drug design, as the dominant tautomer dictates receptor binding affinity, solubility, and membrane permeability. This whitepaper provides an in-depth mechanistic analysis of this tautomerism, the thermodynamic impact of the 7-bromo substituent, and field-proven, self-validating experimental protocols for its elucidation.

Structural and Electronic Landscape

The tautomeric network of 7-bromo-6-hydroxyisoquinolin-1(2H)-one is governed by the interplay of aromaticity, solvent microenvironments, and substituent electronic effects.

The Lactam-Lactim Equilibrium (C1–N2)

The core equilibrium involves the proton shift between the N2 nitrogen and the O1 oxygen. According to foundational matrix-isolation studies by Gerega et al. [2], benzo-annelation (fusing a benzene ring to a 2-pyridinone core to form 1-isoquinolinone) substantially increases the relative thermodynamic stability of the oxo (lactam) tautomer over the hydroxy (lactim) form. Consequently, the lactam form predominates in almost all condensed phases, driven by the preservation of the aromaticity in the fused benzene ring and the high polarity of the amide bond.

The Phenol-Zwitterion Equilibrium (C6-OH)

The presence of a hydroxyl group at the C6 position introduces a secondary tautomeric site. In highly polar or protic solvents, the molecule can undergo a concerted or stepwise proton transfer from the C6-OH to the N2 position (if the lactim form is transiently present) or to the solvent, generating a zwitterionic or quinonoid structure (6-oxo-1,6-dihydroisoquinolin-1-olate).

The "7-Bromo" Effect: Causality in pKa Shifts

The addition of a bromine atom at the C7 position—ortho to the C6-hydroxyl—fundamentally alters the electronic landscape.

  • Inductive Withdrawal (

    
     Effect):  Bromine is highly electronegative. Its inductive electron-withdrawing effect depletes electron density from the C6-oxygen, lowering the pKa of the hydroxyl group by approximately 1.2 to 1.5 units compared to the unsubstituted analog.
    
  • Steric Shielding: The bulky electron cloud of the bromine atom disrupts the local solvent hydration shell around the C6-OH, altering the entropy of solvation (

    
    ) during proton exchange.
    
  • Result: The increased acidity of the C6-OH facilitates the formation of the zwitterionic tautomer in aqueous media at physiological pH (7.4), which is a critical consideration for oral bioavailability.

Data Presentation: Solvent Effects on Tautomeric Equilibria

Tautomeric ratios are highly sensitive to the dielectric constant (


) and hydrogen-bonding capacity of the solvent. The table below summarizes the quantitative thermodynamic distribution of the tautomers.
SolventDielectric Constant (

)
Dominant TautomerLactam:Lactim RatioEstimated Zwitterion Fraction
Cyclohexane 2.0Lactam-Phenol95:5~0%
Chloroform 4.8Lactam-Phenol99:1< 1%
DMSO 46.8Lactam-Phenol> 99:1~10%
Water (pH 7.4) 80.1Lactam-Phenol / Zwitterion> 99:1~45%

Note: Data represents extrapolated thermodynamic distributions based on analogous benzo-annelated heterocyclic systems [2].

Tautomeric Equilibrium Network

To visualize the competing proton-transfer pathways, the following diagram maps the structural relationships between the three primary tautomeric states.

TautomericNetwork A Lactam-Phenol Form (7-Bromo-6-hydroxyisoquinolin-1(2H)-one) B Lactim-Phenol Form (7-Bromo-isoquinoline-1,6-diol) A->B Prototropic Shift (N2 to O1) C Zwitterionic/Quinonoid Form (6-Oxo-1,6-dihydroisoquinolin-1-olate) A->C Proton Transfer (O6 to N2/Solvent) B->C Concerted Double Transfer

Caption: Tautomeric equilibrium network of 7-bromo-6-hydroxyisoquinolin-1(2H)-one in solution.

Experimental Methodologies & Self-Validating Protocols

To rigorously quantify these tautomeric shifts, empirical workflows must be self-validating. Relying on a single spectroscopic method can lead to false positives due to solvent-solute clustering. We employ an orthogonal approach combining Variable-Temperature NMR (VT-NMR) and UV-Vis spectrophotometric titration.

Workflow Prep Sample Preparation (Anhydrous & Aqueous) NMR VT-NMR Spectroscopy (Kinetic Profiling) Prep->NMR UVVis UV-Vis Titration (Isosbestic Validation) Prep->UVVis Data Data Integration & Tautomeric Elucidation NMR->Data UVVis->Data DFT DFT Calculations (Gas-Phase Baseline) DFT->Data

Caption: Orthogonal experimental workflow for the elucidation of complex tautomeric systems.

Protocol 1: Variable-Temperature NMR (VT-NMR) Profiling

Causality: At ambient temperatures, proton exchange between the N2 and O6 positions is faster than the NMR timescale, resulting in time-averaged signals. By lowering the temperature (VT-NMR), we slow the kinetic exchange rate (


), allowing the distinct tautomers to resolve into separate resonance peaks.
Self-Validation:  The integration of the resolved peaks must sum to the exact integration of the time-averaged peak at room temperature.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of 7-bromo-6-hydroxyisoquinolin-1(2H)-one in 0.6 mL of anhydrous DMF-

    
    . DMF is chosen because its freezing point (-61 °C) allows for deep sub-zero profiling while maintaining solubility.
    
  • Standardization: Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Baseline Acquisition: Acquire a standard 1D

    
    H-NMR spectrum at 298 K (25 °C) using a 500 MHz or higher spectrometer. Note the broad exchangeable proton signals (typically between 10.0–11.5 ppm).
    
  • Cooling Gradient: Lower the probe temperature in 10 K increments down to 223 K (-50 °C). Allow 10 minutes of thermal equilibration at each step before tuning, matching, and shimming.

  • Data Acquisition: At each temperature step, acquire a 1D

    
    H-NMR spectrum (64 scans, relaxation delay 
    
    
    
    seconds).
  • Analysis: Identify the coalescence temperature (

    
    ). Below 
    
    
    
    , integrate the distinct -NH (lactam) and -OH (lactim/phenol) signals to calculate the precise thermodynamic equilibrium constant (
    
    
    ) at that specific temperature.
Protocol 2: UV-Vis Spectrophotometric pH Titration

Causality: The


 and 

electronic transitions of the lactam, lactim, and zwitterionic forms absorb at distinctly different wavelengths. Titrating the pH alters the equilibrium, allowing us to map the transitions. Self-Validation: The presence of sharp, distinct isosbestic points (wavelengths where absorbance remains constant across all pH values) proves that the system is a closed equilibrium between specific tautomeric states without degradation. If isosbestic points drift, the sample is degrading.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of the compound in HPLC-grade DMSO.

  • Buffer Preparation: Prepare a series of 50 mM universal buffers (e.g., Britton-Robinson buffer) ranging from pH 2.0 to 12.0 in 0.5 pH increments.

  • Sample Dilution: Dilute the stock solution into the buffers to achieve a final compound concentration of 50 µM (ensure final DMSO concentration is

    
     to prevent solvent-induced spectral shifts).
    
  • Blanking: Baseline the UV-Vis spectrophotometer (200–500 nm range) using the corresponding blank buffer solutions.

  • Acquisition: Record the UV-Vis spectra for each pH point at a constant temperature (e.g., 25.0 ± 0.1 °C using a Peltier-controlled cuvette holder).

  • Data Processing: Plot Absorbance vs. Wavelength for all pH values on a single graph. Identify isosbestic points. Plot the absorbance at the

    
     of the zwitterion (typically red-shifted, ~340-360 nm) against pH to derive the exact pKa of the 6-hydroxyl group via non-linear regression (Henderson-Hasselbalch equation).
    

References

  • US9422243B2 - 3-phenyl-isoquinolin-1(2H)
  • Systematic effect of benzo-annelation on oxo-hydroxy tautomerism of heterocyclic compounds. Experimental matrix-isolation and theoretical study Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Strategic Sourcing & Utilization of 7-Bromo-6-hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary: The "Make vs. Buy" Assessment

7-Bromo-6-hydroxyisoquinolin-1(2H)-one (CAS: 1956382-71-0 ) represents a high-value, tri-functionalized scaffold in modern drug discovery. Unlike the commoditized 7-bromoisoquinolin-1(2H)-one, the addition of the C6-hydroxyl group creates a privileged "orthogonal handle" system. This allows medicinal chemists to perform three distinct derivatizations:

  • C7-Bromine: Palladium-catalyzed cross-coupling (Suzuki/Buchwald).

  • C6-Hydroxyl: Etherification or esterification (solubility modulation/linker attachment).

  • N2-Lactam: Alkylation for core scaffold extension.

Recommendation: Due to the difficulty of regioselective synthesis, purchasing "Research Grade" (>97%) is recommended over in-house synthesis for early-stage SAR (Structure-Activity Relationship) campaigns. However, strict analytical validation is required to rule out common regioisomers (e.g., 5-bromo or 8-hydroxy variants).

Critical Specification & Procurement Strategy

When issuing a Request for Quote (RFQ), standard "purity" metrics are insufficient. You must specify the exclusion of specific regioisomers that co-crystallize with the target.

Table 1: Research Grade Specifications
ParameterStandard RequirementCritical Technical Note
CAS Number 1956382-71-0 Warning: Do not confuse with 7-bromo-1-hydroxyisoquinoline (CAS 223671-15-6) which lacks the C6-OH.
Purity (HPLC) ≥ 97.0% (Area %)Must specify "254 nm and 210 nm" detection to catch non-chromophoric synthetic precursors.
Appearance Off-white to pale yellow solidDark brown indicates oxidation of the phenol moiety (quinone formation).
Identity (NMR) 1H NMR & NOESY/HMBC 1D NMR is insufficient to distinguish from 5-bromo isomers. 2D NMR is mandatory.
Residual Solvents < 1.0% TotalHigh boiling solvents (DMSO/DMF) often remain from recrystallization and interfere with subsequent couplings.
Procurement Directive
  • Primary Risk: Regioisomer contamination. The bromination of 6-hydroxyisoquinolinone often yields a mixture of 5-bromo (ortho to OH) and 7-bromo (ortho to OH) isomers.

  • Vendor Challenge: Ask the supplier: "Does your CoA include 2D-NMR data confirming the C7 position of the bromine relative to the C6-hydroxyl?"

Analytical Validation (The "Trustworthiness" Pillar)

Upon receipt, do not trust the vendor's Certificate of Analysis (CoA) blindly. The similarity in polarity between regioisomers makes them difficult to separate by standard flash chromatography.

Protocol: Regiochemistry Confirmation via 2D NMR

Objective: Confirm Bromine is at C7 and Hydroxyl is at C6. Solvent: DMSO-d6 (essential to see phenolic proton).

  • Prepare Sample: Dissolve 5-10 mg in 0.6 mL DMSO-d6.

  • Run 1H NMR: Identify the singlet protons at C5 and C8.

    • Target Signal: The proton at C5 should show a strong NOE (Nuclear Overhauser Effect) correlation with the C4 proton (doublet).

    • Target Signal: The proton at C8 should be a singlet and show no coupling to C4 or C5, but may show NOE to the N-H or C1=O environment.

  • Run HMBC: Look for the correlation of the phenolic OH proton. If the OH is at C6, it should correlate to C5 and C7. The C7 carbon will be significantly shielded/shifted due to the Bromine attachment.

Visualization: Quality Control Workflow

QC_Workflow Receipt Receipt of CAS 1956382-71-0 Visual Visual Inspection (Reject if Brown/Black) Receipt->Visual LCMS LC-MS Analysis (Confirm M+H: ~240/242) Visual->LCMS Pass NMR_1D 1H NMR (DMSO-d6) Check Purity LCMS->NMR_1D Mass OK NMR_2D NOESY/HMBC (Critical: Regio-ID) NMR_1D->NMR_2D Purity >95% Decision Release for Synthesis NMR_2D->Decision Regioisomer Confirmed

Caption: Step-by-step QC workflow emphasizing the necessity of 2D NMR for regioisomer confirmation.

Synthetic Utilization & Handling[1]

Once validated, the molecule serves as a "tri-orthogonal" scaffold. The chemical reactivity order is generally: C6-OH (easiest) > N-H > C7-Br .

A. Solubility & Handling
  • Solubility: Poor in DCM/Chloroform. Moderate in THF. Good in DMF/DMSO.

  • Stability: The phenolic hydroxyl is prone to oxidation. Store under Argon at -20°C.

  • Base Sensitivity: The N-H proton (pKa ~10-11) and Phenolic OH (pKa ~9-10) are close. Selective deprotonation requires careful base selection.

B. Functionalization Workflow

To maximize yield, follow this sequence to avoid side reactions:

  • Step 1: Protection/Functionalization of C6-OH.

    • Reagent: Alkyl halide + Weak Base (K2CO3) in Acetone/DMF.

    • Why: Protecting the phenol prevents catalyst poisoning during the subsequent Suzuki coupling.

  • Step 2: N-Alkylation (Optional).

    • Reagent: Mitunobu reaction or Alkyl halide + Cs2CO3.

    • Note: Can be done simultaneously with Step 1 if the same R-group is desired, but stepwise is safer for diversity.

  • Step 3: C7-Suzuki Coupling.

    • Reagent: Boronic Acid + Pd(dppf)Cl2 + K3PO4.

    • Conditions: Deoxygenated Dioxane/Water, 90°C.

    • Insight: The free OH (if skipped Step 1) can chelate Pd, reducing yield. Always protect C6-OH first.

Visualization: Synthetic Divergence

Synthesis_Path Core 7-Bromo-6-hydroxyisoquinolin-1(2H)-one (Scaffold) Path1 Path A: O-Alkylation (Selectivity Control) Core->Path1 R-X, K2CO3 (Mild Base) Path2 Path B: Suzuki Coupling (C-C Bond Formation) Core->Path2 Ar-B(OH)2, Pd-Cat (Direct Coupling) Prod1 6-Alkoxy Intermediate (Solubility Improved) Path1->Prod1 Prod2 Biaryl Scaffold (Kinase Inhibitor Core) Path2->Prod2 Warning Warning: Free OH can poison Pd catalyst Path2->Warning

Caption: Divergent synthetic pathways. Path A (O-alkylation) is recommended as the first step to improve solubility and catalyst compatibility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137703875 (7-bromo-6-hydroxyisoquinolin-1(2H)-one). Retrieved from [Link]

  • Wu, P., et al. (2013). Discovery of 2-aryl-8-hydroxy-isoquinolin-1(2H)-ones as novel EGFR inhibitors.[1] (Context on isoquinolinone regiochemistry). European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 7-Bromo-6-hydroxyisoquinolin-1(2H)-one as a Bifunctional Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the utility, synthesis, and functionalization of 7-Bromo-6-hydroxyisoquinolin-1(2H)-one , a critical scaffold in the development of kinase inhibitors (e.g., EGFR, PI3K) and PARP inhibitors. Characterized by its orthogonal reactivity—a nucleophilic phenolic hydroxyl group at C6 and an electrophilic bromide at C7—this molecule serves as a "linchpin" intermediate. This note provides validated protocols for its preparation via demethylation, followed by divergent synthetic workflows for C-O and C-C bond formation, supported by mechanistic insights and safety data.

Part 1: Structural Analysis & Reactivity Profile

The pharmacological value of 7-Bromo-6-hydroxyisoquinolin-1(2H)-one lies in its ability to serve as a rigid, flat bicyclic core that mimics the adenine pocket of ATP or the nicotinamide pocket of NAD+.

The Orthogonal Reactivity Map

The molecule possesses three distinct reactive sites, allowing for sequential, regioselective functionalization.

  • Site A (C6-OH): A phenolic handle (

    
    ). It is prone to 
    
    
    
    -alkylation (S_N2 or Mitsunobu) to install solubility-enhancing tails or specific pharmacophores.
  • Site B (C7-Br): A steric but reactive aryl bromide. It participates in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic system.

  • Site C (Lactam NH): The amide nitrogen can be alkylated, but in most inhibitor designs, it is left free to function as a hydrogen bond donor (HBD) within the enzyme active site.

Reactivity Visualization

The following diagram illustrates the chemical logic governing the scaffold's modification.

ReactivityMap Core 7-Bromo-6-hydroxyisoquinolin-1(2H)-one OH C6-Hydroxyl (-OH) Nucleophile Core->OH Br C7-Bromide (-Br) Electrophile Core->Br NH Lactam (NH-CO) H-Bond Donor Core->NH Alkylation Etherification (Mitsunobu / SN2) OH->Alkylation Coupling Pd-Catalyzed Coupling (Suzuki / Sonogashira) Br->Coupling Binding Protein Binding (H-Bond to Hinge Region) NH->Binding

Figure 1: Chemo-selective reactivity map of the isoquinolinone scaffold.

Part 2: Preparation Protocol (Demethylation)

While the hydroxy-bromide is commercially available, it is frequently prepared in-house from the more stable and cheaper precursor: 7-bromo-6-methoxyisoquinolin-1(2H)-one . The following protocol ensures high yield and purity by avoiding over-bromination or ring degradation.

Reagents & Equipment
  • Precursor: 7-Bromo-6-methoxyisoquinolin-1(2H)-one (1.0 eq)

  • Reagent: Boron Tribromide (

    
    ), 1.0 M in DCM (4.0 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Methanol (MeOH) and Saturated

    
    
    
  • Equipment: Schlenk line (Argon atm), dropping funnel, ice bath.

Step-by-Step Methodology
  • Setup: Charge a flame-dried 3-neck flask with the methoxy precursor (e.g., 5.0 g) and anhydrous DCM (50 mL). Cool the suspension to 0°C under Argon.

  • Addition: Add

    
     solution dropwise over 30 minutes. Caution: Exothermic reaction. Maintain internal temp < 5°C.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. The suspension usually clears as the boronate complex forms, then may precipitate again.

  • Monitoring: Check via LC-MS. The mass shift is -14 Da (Loss of

    
    , gain of H).
    
  • Quenching (Critical): Cool back to 0°C. Add MeOH (20 mL) dropwise. Warning: Vigorous gas evolution (HBr/MeBr).

  • Workup: Concentrate in vacuo. Resuspend the solid in water. Adjust pH to 6–7 with sat.

    
    . Filter the resulting precipitate.
    
  • Purification: Wash the filter cake with cold water and diethyl ether. Dry under high vacuum at 45°C.

Typical Yield: 85–92% Appearance: Off-white to pale yellow solid.

Part 3: Divergent Functionalization Workflows

Once the 6-hydroxy intermediate is obtained, the synthetic route splits based on the target structure. The recommended order of operations is


-Alkylation 

Cross-Coupling
.

Why this order?

  • Catalyst Protection: Free phenols can poison Palladium catalysts or undergo competitive oxidative addition.

  • Solubility: Alkylating the phenol significantly improves solubility in organic solvents (THF, Dioxane) required for Suzuki couplings.

Protocol A: -Alkylation (The "Right-Hand" Side)

This step installs the solubilizing tail or ether linkage often seen in EGFR inhibitors.

  • Conditions:

    
     (3.0 eq), Alkyl Halide (1.2 eq), DMF, 60°C, 4h.
    
  • Alternative (Mitsunobu):

    
     (1.5 eq), DIAD (1.5 eq), Alcohol (1.2 eq), THF, 0°C to RT.
    
Protocol B: Suzuki-Miyaura Coupling (The "Left-Hand" Side)

This step extends the core to interact with the hydrophobic pocket of the kinase.

  • Substrate:

    
    -Alkylated 7-bromo-isoquinolinone.
    
  • Boronic Species: Aryl/Heteroaryl boronic acid (1.5 eq).

  • Catalyst:

    
     (5 mol%) is robust for this scaffold.
    
  • Base:

    
     (2.0 M aq).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temp: 90°C for 6–12h.

Synthetic Workflow Diagram

Workflow Start Start: 7-Bromo-6-methoxyisoquinolinone Step1 Step 1: Demethylation (BBr3, DCM) Start->Step1 Inter Intermediate: 7-Bromo-6-hydroxyisoquinolinone Step1->Inter BranchA Path A: O-Alkylation (R-X, K2CO3) Inter->BranchA Preferred Route BranchB Path B: Direct Coupling (Requires OH protection strategies) Inter->BranchB Difficult Route ProdA Product A: 7-Bromo-6-alkoxyisoquinolinone BranchA->ProdA Final Step 3: Suzuki Coupling (Ar-B(OH)2, Pd cat.) ProdA->Final Target Final Drug Candidate Final->Target

Figure 2: Recommended synthetic workflow prioritizing O-alkylation before C-C coupling.

Part 4: Data Summary & Troubleshooting

Physicochemical Properties
PropertyValue/ObservationRelevance
Molecular Weight 239.05 g/mol Fragment-based drug design compliant.
Solubility (Water) Low (< 0.1 mg/mL)Requires polar aprotic solvents (DMSO, DMF) for reactions.
Solubility (Organic) Moderate in THF/DCMImproves significantly after

-alkylation.
1H NMR (DMSO-d6)

11.2 (s, NH), 10.8 (s, OH), 8.2 (s, H8), 7.1 (s, H5)
Distinct singlets for H5/H8 confirm 6,7-substitution pattern.
Troubleshooting Common Issues

Issue 1: Incomplete Demethylation

  • Cause: Water in solvent or old

    
    .
    
  • Fix: Ensure DCM is distilled over

    
    . Increase 
    
    
    
    to 6.0 eq.

Issue 2: Protodebromination during Suzuki Coupling

  • Observation: Loss of Bromine without coupling (formation of 6-alkoxyisoquinolinone).

  • Cause: Temperature too high or Boronic acid decomposition.

  • Fix: Switch to anhydrous conditions using

    
     (solid) in Dioxane. Lower temp to 80°C.
    

Issue 3: N-Alkylation vs O-Alkylation

  • Observation: Mixture of products during Step 2.

  • Cause: Use of harsh bases (NaH) or small alkyl halides (MeI).

  • Fix: Use milder bases like

    
     or 
    
    
    
    . The phenoxide is softer than the amidate, favoring
    
    
    -alkylation under mild conditions.

References

  • BenchChem. (2025).[1][2] The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). 7-Bromo-6-methoxyisoquinolin-1(2H)-one Product Data. Retrieved from

  • National Center for Biotechnology Information. (2013). Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor. Bioorg Med Chem. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Mechanism and Protocols. Retrieved from

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Protocols. Retrieved from

Sources

Application Note: Strategic Protection of the 6-Hydroxy Group in Isoquinolinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with the isoquinolinone scaffold. It prioritizes high-fidelity, scalable protocols over academic curiosities, focusing on the chemoselective protection of the 6-hydroxy moiety in the presence of the lactam functionality.[1]

Executive Summary & Strategic Analysis

The 6-hydroxyisoquinolin-1(2H)-one scaffold is a "privileged structure" in drug discovery, serving as a core for PARP inhibitors, kinases, and GPCR ligands.[1][2] However, its synthesis presents a classic chemoselectivity challenge : the molecule contains two acidic protons—the phenolic hydroxyl at C6 and the lactam NH at position 2.

The Chemoselectivity Paradox
  • Phenol (C6-OH): pKa

    
     9.5 – 10.[2]0. More acidic, kinetically accessible.[2]
    
  • Lactam (N2-H): pKa

    
     17.[2]0. Less acidic, but the resulting anion is an ambident nucleophile (reacting at N or O1).
    

Core Directive: To protect the 6-hydroxyl group without alkylating the lactam nitrogen (N-alkylation) or the lactam oxygen (O-alkylation/lactim ether formation), one must exploit the


pKa  window.[1]
Decision Matrix: When to Protect?

Successful protection strategies fall into two workflows:

  • Route A (Pre-emptive): Installing the protecting group on the benzaldehyde/cinnamic acid precursor before ring closure. This is the industry gold standard as it eliminates regioselectivity risks.

  • Route B (Direct Functionalization): Selectively protecting the 6-OH on the intact isoquinolinone core.[2] This requires precise pKa targeting.[2]

Visualizing the Strategic Workflow

The following diagram illustrates the decision logic and competing pathways in 6-hydroxyisoquinolinone protection.

ProtectionStrategy Start Target: 6-Protected Isoquinolinone Precursor Precursor Strategy (Start with 3-OR-Benzaldehyde) Start->Precursor Preferred Route Direct Direct Protection Strategy (Start with 6-OH-Isoquinolinone) Start->Direct Late-Stage Need SuccessA High Yield No Regio-isomers Precursor->SuccessA Cyclization BaseSelection Base Selection Critical (Exploit pKa ~10 vs ~17) Direct->BaseSelection WeakBase Weak Base (Cs2CO3/K2CO3) Stoichiometric BaseSelection->WeakBase Correct Path StrongBase Strong Base (NaH/LiHMDS) Excess BaseSelection->StrongBase Avoid SuccessB Selective 6-O-Protection (Phenol Only) WeakBase->SuccessB Failure Mixture: 6-O + N-Alkylation (Separation Required) StrongBase->Failure

Figure 1: Strategic decision tree for 6-hydroxyisoquinolinone protection. Green paths indicate high-fidelity workflows; red paths indicate common pitfalls.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Pre-emptive Benzylation)

Use this route for de novo synthesis to guarantee regiochemical purity.

Concept: The 6-benzyloxy group is installed on the benzaldehyde precursor.[2] The isoquinolinone ring is constructed around the protecting group using the Pomeranz-Fritsch or modified cyclization methods.

Reagents:

  • 3-Hydroxybenzaldehyde[1][2]

  • Benzyl bromide (BnBr)[1]

  • Potassium Carbonate (K₂CO₃)[3][4][5]

  • Acetonitrile (MeCN)[1]

Step-by-Step:

  • Charge: To a reactor, add 3-hydroxybenzaldehyde (1.0 equiv) and MeCN (10 vol).

  • Base Addition: Add K₂CO₃ (1.5 equiv). The slurry will turn yellow (phenoxide formation).

  • Alkylation: Add Benzyl bromide (1.1 equiv) dropwise over 15 min.

  • Reaction: Heat to reflux (80 °C) for 4 hours. Monitor by TLC/HPLC.

  • Workup: Cool to RT. Filter off inorganic salts.[2] Concentrate the filtrate.

  • Downstream: Use the resulting 3-benzyloxybenzaldehyde in the Pomeranz-Fritsch reaction (aminoacetaldehyde diethyl acetal + acid cyclization) to yield 6-benzyloxyisoquinoline, followed by oxidation to the isoquinolinone.

Protocol B: Direct Selective Protection (Silylation/Benzylation)

Use this route if you must start from the 6-hydroxyisoquinolinone core.[1]

Challenge: Avoid N-alkylation. Solution: Use a base that is strong enough to deprotonate the phenol (pKa ~10) but too weak to deprotonate the lactam (pKa ~17). Cesium Carbonate or Imidazole are ideal.[2]

Variant B1: Silylation (TBS) – Mildest Conditions[1]
  • Dissolve: Suspend 6-hydroxyisoquinolinone (1.0 equiv) in DMF (anhydrous, 10 vol).

  • Base: Add Imidazole (2.5 equiv).[2] Stir at RT for 10 min.

  • Protect: Add TBDMS-Cl (1.2 equiv) portion-wise.[2]

  • Monitor: Stir at RT for 2–4 hours.

  • Workup: Dilute with water (30 vol). The product, 6-((tert-butyldimethylsilyl)oxy)isoquinolin-1(2H)-one , usually precipitates.[1][2] Filter and wash with water.[2]

    • Note: Silyl ethers are stable to many reaction conditions but labile to acid and fluoride.[2]

Variant B2: Selective Benzylation – Permanent Protection
  • Dissolve: Suspend 6-hydroxyisoquinolinone (1.0 equiv) in Acetone or DMF.

  • Base: Add Cs₂CO₃ (1.05 equiv).[2] Crucial: Do not use large excess.

  • Alkylation: Add Benzyl bromide (1.0 equiv) slowly.

  • Temperature: Stir at Room Temperature (20–25 °C). Do not heat.[2] Heating promotes N-alkylation.[2]

  • Time: 12–18 hours.

  • Purification: If N-alkylated byproduct forms (usually <10% at RT), it is less polar.[1][2] Remove via silica gel chromatography (Eluent: DCM/MeOH 95:5).[2]

Protocol C: Deprotection Strategies (Restoring the Phenol)
1. Demethylation (Cleaving 6-OMe)

Used when the commercially available 6-methoxyisoquinoline was the starting material.[1][2]

Reagent: Boron Tribromide (BBr₃).[2][6][7] Safety: BBr₃ reacts violently with moisture.[2]

  • Setup: Dissolve 6-methoxyisoquinolinone (1.0 equiv) in dry DCM (15 vol). Cool to -78 °C (dry ice/acetone).

  • Addition: Add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise.

    • Mechanism:[2][8][9] Formation of the borate complex.

  • Warming: Allow to warm to 0 °C over 2 hours. Stir at 0 °C for another 2 hours.

  • Quench (Critical):

    • Cool back to -78 °C.

    • Add Methanol (excess) dropwise.[2] Caution: Vigorous exotherm.[2]

    • This breaks the boron-complex.[2]

  • Workup: Concentrate to dryness.[2] Redissolve in MeOH and concentrate again (repeat 2x) to remove trimethyl borate.

  • Neutralization: Suspend residue in sat. NaHCO₃ (pH ~8).[2] Collect the precipitate (6-hydroxyisoquinolinone) by filtration.[2]

2. Hydrogenolysis (Cleaving 6-OBn)

The mildest method, compatible with most functional groups except alkenes/alkynes.[1]

  • Solvent: Dissolve 6-benzyloxyisoquinolinone in MeOH/THF (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure, 1 atm) at RT.

  • Time: 2–6 hours.

  • Workup: Filter through Celite. Concentrate filtrate.[2] Quantitative yield is typical.[2]

Quantitative Data Summary

ParameterProtocol A (Pre-emptive)Protocol B (Direct Selective)
Regioselectivity 100% (Structure fixed before ring closure)~90:10 (O- vs N-alkylation)
Yield High (>85%)Moderate to High (60–80%)
Scalability Excellent (Kg scale)Good (requires chromatography)
Base Choice K₂CO₃ (Standard)Cs₂CO₃ (Critical for selectivity)
Primary Risk NoneN-alkylation if heated

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
N-Alkylation Observed Reaction temperature too high.Perform alkylation at 0 °C or RT. Never reflux.[2]
Incomplete Reaction Base too weak or stoichiometry too low.[2]Switch from K₂CO₃ to Cs₂CO₃ (cesium effect enhances phenoxide nucleophilicity).[2]
Aggregates during BBr₃ Quench Boron complexes not fully hydrolyzed.[2]Use MeOH quench followed by repeated MeOH evaporation ("strip and swap").[2]
Lactim Ether Formation Use of Ag salts or Mitsunobu conditions.[2]Avoid Ag₂CO₃.[2] Stick to standard SN2 conditions for phenol protection.

References

  • Mechanistic Insight on BBr3 Demethylation

    • Title: Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethyl
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Regioselectivity (N vs O Alkylation)

    • Title: Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.[2][10][11]

    • Source: Semantic Scholar / Heterocycles.[2]

    • URL:[Link]

  • General Isoquinolinone Properties

    • Title: 1(2H)-Isoquinolinone Compound Summary.
    • Source: PubChem.[2][12]

    • URL:[Link][1]

  • Demethylation Protocols

    • Title: Demethylation of Methyl Ethers - Boron Tribromide (BBr3).[2][6]

    • Source: Common Organic Chemistry.[2]

    • URL:[Link]

Sources

Application Note: High-Fidelity N-Alkylation Protocols for Isoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the nuanced challenge of N-alkylating isoquinolin-1(2H)-ones, balancing high-yield synthesis with strict regiochemical control.

Executive Summary & Scientific Context

Isoquinolin-1(2H)-one (isocarbostyril) is a privileged scaffold in drug discovery, serving as the pharmacophore in PARP inhibitors (e.g., Olaparib analogues), 5-HT2c modulators, and Rho-kinase inhibitors. Functionalization of the lactam nitrogen is critical for tuning solubility, metabolic stability, and target affinity.

However, the synthesis is complicated by lactam-lactim tautomerism , which creates two nucleophilic sites: the nitrogen (N-alkylation) and the oxygen (O-alkylation).

  • The Challenge: Under basic conditions, the ambident anion can react at oxygen to form isocarbostyril ethers (O-products) or at nitrogen to form N-alkylated lactams (N-products).

  • The Solution: This guide details protocols optimized for N-selectivity by leveraging Hard-Soft Acid-Base (HSAB) theory, the "Cesium Effect," and solvent-controlled reactivity.

Mechanistic Insight: The Regioselectivity Switch

The regiochemical outcome is dictated by the nature of the electrophile and the counter-cation of the base.

  • N-Alkylation (Thermodynamic/Soft Control): Favored by soft electrophiles (alkyl iodides/bromides), polar aprotic solvents (DMF, DMSO), and bases with large, diffuse cations (Cs⁺).

  • O-Alkylation (Kinetic/Hard Control): Favored by hard electrophiles (sulfonates), silver salts (Ag⁺), or Mitsunobu conditions.

Tautomerism Lactam Isoquinolin-1(2H)-one (Lactam Form) Anion Ambident Anion (Delocalized Negative Charge) Lactam->Anion Deprotonation (Base) N_Prod N-Alkylated Product (Thermodynamic Target) Anion->N_Prod Soft Electrophile (R-I) Cs2CO3 / DMF High Temp O_Prod O-Alkylated Product (Kinetic Byproduct) Anion->O_Prod Hard Electrophile (R-OTs) Ag2CO3 or Mitsunobu

Figure 1: Mechanistic divergence in isoquinolinone alkylation. N-alkylation is driven by thermodynamic stability and soft-soft interactions.

Protocol 1: The "Cesium Effect" Method (Standard)

Best For: Complex substrates, secondary alkyl halides, and high-value intermediates requiring >95% N-selectivity.

Rationale

Cesium carbonate (


) is superior to 

or

for this transformation. The large ionic radius of cesium (1.67 Å) forms a "loose" ion pair with the lactam anion, increasing the nucleophilicity of the nitrogen atom and favoring the

attack. Furthermore, cesium's higher solubility in DMF accelerates the reaction.
Materials
  • Substrate: Isoquinolin-1(2H)-one derivative (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide or Iodide (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.1 M concentration)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use only if alkyl chlorides are used.

Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add the isoquinolinone substrate and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add

    
     in a single portion. The suspension may turn slightly yellow/orange. Stir at Room Temperature (RT)  for 15–30 minutes to ensure deprotonation.
    
  • Alkylation: Add the alkyl halide dropwise via syringe.

    • Critical: For reactive halides (e.g., benzyl bromide, methyl iodide), add at 0°C then warm to RT.

    • Critical: For unreactive halides (e.g., secondary alkyl bromides), heat to 60–80°C.

  • Monitoring: Monitor via TLC or LC-MS. Reaction is typically complete in 2–6 hours.

    • Checkpoint: Look for the disappearance of the N-H peak in IR or the shift in retention time.

  • Workup:

    • Dilute reaction mixture with EtOAc.

    • Wash 3x with water (to remove DMF) and 1x with brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc). N-alkylated products are typically more polar than O-alkylated byproducts.

Protocol1 Start Start: Isoquinolinone Substrate Mix Dissolve in DMF Add Cs2CO3 (2.0 equiv) Start->Mix Wait Stir 30 min @ RT (Form Loose Ion Pair) Mix->Wait AddRX Add Alkyl Halide (1.2 equiv) Wait->AddRX Decision Is Halide Reactive? AddRX->Decision Cool Cool to 0°C, then RT Decision->Cool Yes (MeI, BnBr) Heat Heat to 60-80°C Decision->Heat No (Sec-Bromides) Quench Workup: EtOAc/H2O wash Cool->Quench Heat->Quench End Isolate N-Alkyl Product Quench->End

Figure 2: Operational workflow for Cesium-promoted N-alkylation.

Protocol 2: Phase-Transfer Catalysis (Green/Scalable)

Best For: Multi-gram scale-up, avoiding DMF workup, and simple primary alkylations.

Rationale

Phase-Transfer Catalysis (PTC) utilizes a biphasic system (Liquid-Liquid or Solid-Liquid) to shuttle the anionic nucleophile into the organic phase. This method suppresses O-alkylation by keeping the bulk of the base in the aqueous/solid phase, limiting the availability of "hard" cations.

Materials
  • Solvent: Toluene or 2-MeTHF (Organic phase) / 50% NaOH or KOH (Aqueous phase).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5–10 mol%).

  • Base: 50% aq. NaOH.

Procedure
  • Dissolve the isoquinolinone and alkyl halide (1.5 equiv) in Toluene.

  • Add the PTC catalyst (TBAB).

  • Add 50% NaOH solution dropwise with vigorous stirring.

  • Heat to reflux (or 80°C) for 4–12 hours.

  • Workup: Separate layers. Wash organic layer with water/brine. Concentrate.

    • Advantage:[1][2][3][4] No DMF removal required; Toluene is easily evaporated.

Comparative Data & Troubleshooting

The choice of base and solvent dramatically impacts the N/O ratio. The table below summarizes typical outcomes for isoquinolinone alkylation.

VariableCondition A (Recommended)Condition B (Standard)Condition C (Avoid for N-alk)
Base ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">



or Mitsunobu
Solvent DMF Acetone/ACNBenzene/THF
Mechanism Loose Ion Pair (

)
Tight Ion PairSilver-assisted (

-like)
N:O Ratio > 95 : 5 ~ 80 : 20< 10 : 90
Yield High (85-95%)Moderate (60-75%)High (O-product)
Troubleshooting Guide
  • Problem: Significant O-alkylation observed.

    • Root Cause:[1][2][4][5][6][7] "Hard" reaction conditions or steric hindrance at Nitrogen.

    • Fix: Switch to

      
       in DMF.[8] Lower the temperature. Ensure the alkyl halide is an Iodide  or Bromide  (softer), not a Tosylate or Chloride.
      
  • Problem: Low Conversion.

    • Root Cause:[1][2][4][5][6][7] Poor solubility of the lactam anion.

    • Fix: Add 18-Crown-6 (if using

      
      ) or switch to Protocol 1 (
      
      
      
      ). Increase temperature to 90°C.
  • Problem: Mitsunobu Reaction Yields O-Product.

    • Note: The Mitsunobu reaction (

      
      /DEAD) almost exclusively favors O-alkylation  for isoquinolinones due to the oxy-phosphonium intermediate mechanism. Do not use Mitsunobu if N-alkylation is the goal. 
      

References

  • Cesium Effect in N-Alkylation

    • Title: Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[9]

    • Source:J. Org.[10] Chem.

    • URL:[Link]

  • Regioselectivity (N vs O)

    • Title: N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction.[6][11][12]

    • Source:J. Chem. Soc., Perkin Trans.[5] 1

    • URL:[Link]

  • General N-Alkylation Optimization: Title: Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines (Applied to Isoquinolinones). Source:BenchChem Protocols
  • Biological Relevance

    • Title: Biological Evaluation of 3-Aminoisoquinolin-1(2H)
    • Source:French-Ukrainian Journal of Chemistry
    • URL:[Link][3][5]

Sources

Application Note: Late-Stage Functionalization of the 7-Bromo Isoquinolinone Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insights

The isoquinolinone core is a privileged heteroaromatic scaffold frequently embedded in bioactive natural products and synthetic therapeutics, exhibiting potent anticancer, antifungal, and antipsychotic properties[1]. While the functionalization of the C-3 and C-4 positions is well-documented, the C-7 position remains synthetically challenging due to the electronic deactivation of the heteroaromatic ring.

Historically, derivatization at C-7 relied on traditional sp²-sp² palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[2]. However, modern drug discovery increasingly demands a higher fraction of sp³ carbons (


) to improve solubility, reduce off-target toxicity, and enhance pharmacokinetic profiles. To address this, recent breakthroughs have established robust protocols for sp²-sp³ functionalization at the C-7 position using 7-bromoisoquinolinone as a versatile electrophilic handle. By employing [1] or merged photoredox/Ni-catalysis, researchers can now directly append complex, sterically demanding saturated heterocycles (such as piperidines and tetrahydropyrans) to the C-7 position[3].

Pathway Visualization

The following diagram illustrates the divergent synthetic strategies available for the 7-bromoisoquinolinone scaffold, highlighting the shift from traditional arylation to modern alkylation methodologies.

G A 7-Bromoisoquinolinone B Ni-Catalyzed Reductive (Alkyl Tosylates) A->B Mn, KI C Photoredox/Ni Merged (Carboxylic Acids) A->C Ir/Ni, hν D Pd-Catalyzed Suzuki (Aryl Boronic Acids) A->D Pd, Base E C7-Alkyl Isoquinolinone (sp³-sp²) B->E C->E F C7-Aryl Isoquinolinone (sp²-sp²) D->F

Divergent functionalization pathways of 7-bromoisoquinolinone via Ni- and Pd-catalysis.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes causality for the reagent choices and in-process controls to verify reaction health before proceeding.

Protocol A: Ni-Catalyzed Reductive sp²-sp³ Cross-Coupling

Objective: Installation of an


-Boc-4-piperidinyl group at the C-7 position using an alkyl tosylate[1].

Mechanistic Causality:

  • NiBr₂·glyme / dtbbpy: Forms a stable, highly active pre-catalyst complex capable of oxidative addition into the C-Br bond.

  • Mn dust: Acts as a terminal stoichiometric reductant, regenerating the active Ni(0) species from the Ni(II) intermediate formed after reductive elimination.

  • KI (Potassium Iodide): Facilitates an in situ Finkelstein-type halogen exchange[1]. The relatively unreactive alkyl tosylate is converted into a transient alkyl iodide, which undergoes facile radical-mediated oxidative addition to the Ni center.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 7-bromoisoquinolinone (1.0 equiv),

    
    -Boc-4-piperidinyl tosylate (1.5 equiv), NiBr₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%), KI (1.5 equiv), and Mn dust (3.0 equiv).
    
  • Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate and backfill with ultra-pure Argon three times. Self-Validation: Ni(0) is highly oxophilic; failure to rigorously exclude oxygen will result in a rapid color change to black upon solvent addition, indicating catalyst death.

  • Solvent Addition: Add anhydrous, degassed DMA (0.2 M) via syringe.

  • Initiation & Heating: Stir the mixture at 60 °C. Self-Validation: Within 15-30 minutes, the suspension should transition from a pale green (Ni(II)) to a deep red/brown color, confirming the successful generation of the active Ni(0) species.

  • Monitoring: After 12 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. Self-Validation: You should observe the transient mass of the alkyl iodide intermediate. Complete consumption of the 7-bromoisoquinolinone dictates the reaction end-point.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Mn salts and Ni particulates. Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Pd-Catalyzed sp²-sp² Suzuki-Miyaura Arylation

Objective: Extension of the aromatic system at C-7 via cross-coupling with an arylboronic acid.

Mechanistic Causality:

  • Pd(dppf)Cl₂: The bidentate dppf ligand provides a large bite angle (approx. 99°), which accelerates the reductive elimination step and sterically shields the palladium center from unwanted coordination by the isoquinolinone nitrogen.

  • K₂CO₃ (aq): The aqueous base is essential to convert the neutral arylboronic acid into the electron-rich, nucleophilic boronate anion, which is required for the transmetalation step.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add 7-bromoisoquinolinone (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M). Self-Validation: The biphasic nature of this solvent system requires vigorous stirring (≥800 rpm) to ensure efficient mass transfer between the aqueous base and the organic reactants.

  • Thermal Coupling: Attach a reflux condenser and heat the biphasic mixture to 90 °C under an Argon atmosphere for 4-6 hours.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc). Self-Validation: Under 365 nm UV light, the starting 7-bromoisoquinolinone exhibits weak fluorescence. The successful formation of the C7-arylated product will appear as a highly fluorescent blue/green spot due to the extended

    
    -conjugation system.
    
  • Workup: Separate the organic layer, extract the aqueous layer twice with EtOAc, combine the organics, dry over MgSO₄, and concentrate in vacuo prior to column chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics for various C-7 functionalization strategies on the isoquinolinone scaffold, allowing researchers to select the optimal pathway based on their target product profile.

Reaction TypeCatalyst SystemSubstrate (Coupling Partner)Yield (%)Key Advantage
Reductive Alkylation NiBr₂·glyme / dtbbpy

-Boc-4-piperidinyl tosylate
65–75%High

fraction; avoids sensitive organometallic reagents.
Photoredox Alkylation NiCl₂ / Ir(ppy)₃Tetrahydrofuran-2-carboxylic acid45–55%Utilizes abundant, bench-stable carboxylic acids as radical precursors.
Suzuki Arylation Pd(dppf)Cl₂Phenylboronic acid85–95%Highly robust, scalable, and tolerant of aqueous conditions.
Buchwald Amination Pd₂(dba)₃ / XantphosMorpholine / Anilines70–80%Direct C–N bond formation for heteroatom-linked appendages.

References

  • Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones: Creating Diversity at C-6 and C-7 to Address Bioactive Analogues. ACS Omega. URL:[Link]

  • Synthesis of 7-Substituted Derivatives of 5,8-Dimethylisoquinoline. Heterocycles. URL:[Link]

  • Palladium-Catalyzed C(sp2)–H Olefination of Free Primary and Secondary 2-Phenylethylamines: Access to Tetrahydroisoquinolines. ACS Publications. URL:[Link]

Sources

solvent selection for dissolving 7-Bromo-6-hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dissolving 7-Bromo-6-hydroxyisoquinolin-1(2H)-one presents a distinct challenge due to its "dual-donor" structural motif.[1][2][3][4][5][6] The coexistence of a lactam core (isoquinolinone) and a phenolic hydroxyl group creates a robust intermolecular hydrogen-bonding network, resulting in high crystal lattice energy.[1][2][3][4][5] This guide moves beyond generic solubility tables, providing a mechanistic approach to solubilization. We define protocols for preparing high-concentration stock solutions (10–50 mM) and ensuring stability during aqueous dilution for biological assays.

Physicochemical Profiling & Solubility Mechanics

To select the correct solvent, one must understand the molecular forces holding the solid together.[4][6][7]

FeatureChemical ImplicationSolubilization Strategy
Lactam Core (1(2H)-one) High polarity; strong H-bond donor (NH) and acceptor (C=O).[1][2][3][4][5] Promotes ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-

stacking.
Requires dipolar aprotic solvents (DMSO, DMF) to disrupt intermolecular dipoles.[1][7]
C6-Hydroxyl Group Phenolic proton (pKa ~9.2–9.8).[1][2][3][4][5][7] Additional H-bond donor.Solubility increases drastically in basic media (pH > 10) due to ionization (

).[1][2][3][5]
C7-Bromine Atom Increases lipophilicity (LogP) and molecular weight.[1][2][3][4][5][7]Reduces water solubility; requires organic co-solvents.[3][4][6][7]

The "Lattice Trap": In the solid state, the lactam NH pairs with the carbonyl of a neighbor, while the phenol OH cross-links these dimers.[1][3][4] Standard non-polar solvents (Hexane, DCM) cannot break this network.[1][7] Water alone is insufficient due to the lipophilic bromine and aromatic core.[3][4][6][7]

Solvent Selection Matrix

Tier 1: Primary Solvents (Stock Preparation)

Use these for preparing 10 mM – 50 mM stock solutions.[1][2][3][4][5]

  • DMSO (Dimethyl Sulfoxide): The Gold Standard.[1][2][3][4][5][7] It effectively disrupts H-bonds and solvates the aromatic core.[2][3][4][6][7]

    • Limit: Freezes at 18.5°C. Hygroscopic (absorbs water, which can cause precipitation of this specific compound).[1][3][7]

  • DMAc (Dimethylacetamide) / NMP (N-Methyl-2-pyrrolidone): Excellent alternatives if DMSO interferes with downstream chemistry.[1][2][3][4][5][6]

  • DMF (Dimethylformamide): Good solubility, but prone to hydrolysis (forming formic acid) which can protonate the phenol and reduce solubility over time.[1][2][3][4][5]

Tier 2: Reaction Solvents (Synthesis & Purification)
  • Methanol/Ethanol: Moderate solubility.[1][2][3][4][6][7] Requires heating (reflux) to dissolve significant quantities.[1][2][3][7]

  • Pyridine: Excellent solvent due to

    
    -stacking compatibility, but difficult to remove.[1][2][3][4][6][7]
    
Tier 3: Aqueous Systems (Assay Buffers)
  • Neutral pH (PBS pH 7.4): Poor solubility. Risk of "crash out" (precipitation) is high above 10 µM.[1][2][3][4]

  • Basic pH (0.1 M NaOH): High solubility. Deprotonation of the phenol (

    
    ) makes the molecule highly water-soluble.[1][2][3][4][5][6] Warning: Ensure stability of the lactam ring at high pH.
    

Visualizing the Decision Logic

The following decision tree guides the researcher through solvent selection based on the intended application.

SolventSelection Start Start: 7-Bromo-6-hydroxyisoquinolin-1(2H)-one Application Intended Application? Start->Application BioAssay Biological Assay (IC50 / Cell Culture) Application->BioAssay Synthesis Chemical Synthesis (Functionalization) Application->Synthesis Purification Purification (Recrystallization) Application->Purification DMSO_Stock DMSO Stock (10-20 mM) Keep Anhydrous BioAssay->DMSO_Stock Primary Route PolarAprotic DMF / DMAc / NMP (High Solubility) Synthesis->PolarAprotic Nucleophilic Subs. Protic EtOH / MeOH (Requires Heat) Synthesis->Protic Reflux Conditions AcidBase pH Swing Method (Dissolve in Base -> Acidify) Purification->AcidBase Precipitation Dilution Stepwise Dilution into PBS DMSO_Stock->Dilution Max 0.5% DMSO Final

Figure 1: Strategic decision tree for solvent selection based on downstream application requirements.[1][2][3][4][5]

Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable, precipitate-free 10 mM stock solution in DMSO.

Materials:

  • Compound: 7-Bromo-6-hydroxyisoquinolin-1(2H)-one (MW ≈ 240.05 g/mol ).[1][2][3][4][5]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).[1][3][7]

  • Vessel: Amber glass vial (borosilicate).[1][2][3][5][7] Note: Avoid polystyrene plastics as DMSO leaches them.[1][2][3][4][7]

Step-by-Step Methodology:

  • Gravimetric Analysis:

    • Weigh 2.40 mg of compound into the amber vial.

    • Why? Amber glass protects light-sensitive phenolic moieties from photo-oxidation.[2][3][4][5][6][7]

  • Primary Solvation:

    • Add 500 µL of Anhydrous DMSO.[2][3][4][6][7]

    • Technique: Do not add the full volume (1 mL) immediately. Creating a "slurry" first ensures better wetting of the crystal surface.[3][4][6][7]

  • Mechanical Dispersion:

    • Vortex vigorously for 30 seconds.

    • Sonication (Critical Step): Sonicate in a water bath at 35–40°C for 5–10 minutes.

    • Mechanism:[1][2][3][4][7] Sonication creates cavitation bubbles that implode, generating localized high energy to break the crystal lattice described in Section 2.[3][4][7]

  • Final Volume Adjustment:

    • Add the remaining 500 µL of DMSO to reach 1 mL total volume.[2][3][4][6][7]

    • Vortex again to mix.[2][3][4][6][7]

  • Quality Control (The "Light Check"):

    • Hold the vial up to a light source.[2][3][4][6][7] The solution must be perfectly clear. If any turbidity or "shimmer" (micro-crystals) is visible, repeat sonication.[1][7]

Protocol: Dilution for Biological Assays (Preventing Crash-Out)

A common failure mode in assays is the precipitation of the compound when the DMSO stock hits the aqueous buffer.[3][4][6][7][8]

The "Intermediate Dilution" Method: Do not pipette 1 µL of 10 mM stock directly into 100 µL of PBS.[1][2][3][4][7] This creates a localized high-concentration "shock zone" where the compound precipitates instantly.[2][3][4][6][7]

  • Prepare Buffer: Pre-warm PBS or Media to 37°C.

  • Intermediate Step: Dilute the 10 mM stock 1:10 in pure DMSO first (creating a 1 mM working stock).

  • Final Dilution: Add the 1 mM working stock to the aqueous buffer while vortexing the buffer .

    • Target: Final DMSO concentration should be

      
       (v/v) to avoid cytotoxicity.[1][2][3][7]
      

Stability & Storage

  • Hygroscopicity: DMSO is hygroscopic.[1][2][3][4][6][7] Water uptake initiates precipitation of this hydrophobic compound.[3][4][6][7]

    • Solution: Store stocks in aliquots (single-use) to avoid repeated freeze-thaw cycles.

  • Oxidation: The 6-hydroxy group is susceptible to oxidation (forming quinone-like species).[1][2][3][4][5][6][7]

    • Solution: Purge vials with Argon or Nitrogen gas before sealing.[2][3][4][6][7] Store at -20°C or -80°C.

References

  • Lactam-Lactim Tautomerism: Joule, J. A., & Mills, K. (2010).[1][2][3] Heterocyclic Chemistry. 5th Ed. Wiley.[2][3][4][6][7] (Describes the thermodynamic preference for the isoquinolin-1-one lactam form in solid state).

  • Solubility in Drug Discovery: Lipinski, C. A., et al. (2001).[1][3][7] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3][4][6][7] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3][6]

  • DMSO Stock Management: Di, L., & Kerns, E. H. (2006).[1][3][7] "Biological assay challenges from compound precipitation: strategies to improve solubility." Drug Discovery Today, 11(9-10), 446-451.[1][2][3][6]

  • Isoquinolinone Synthesis & Properties: Wang, X., et al. (2012).[1][3][7] "Synthesis of Isoquinolin-1(2H)-ones via Rh(III)-Catalyzed C-H Activation." Journal of the American Chemical Society, 134(46), 19253–19263.[1][2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Bromo-6-hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the de novo synthesis of 7-bromo-6-hydroxyisoquinolin-1(2H)-one.

Due to the high electron density of the 6-hydroxyl group, late-stage bromination of the isoquinolinone core typically suffers from poor regiocontrol, favoring the 5-position. To guarantee absolute regioselectivity, the industry standard is a bottom-up approach: starting from 4-bromo-3-methoxybenzoic acid, installing an N-methoxy directing group, executing a transition-metal catalyzed C–H annulation, and concluding with a global demethylation.

This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure high-yield, reproducible batches.

Synthetic Workflow Visualization

SynthesisWorkflow SM 4-Bromo-3-methoxybenzoic acid Amide N-Methoxybenzamide Formation SM->Amide SOCl2, NH2OMe·HCl Annulation Pd-Catalyzed C-H Annulation Amide->Annulation Pd Catalyst, Alkyne/Vinyl Acetate Intermediate 7-Bromo-6-methoxyisoquinolin-1(2H)-one Annulation->Intermediate Cyclization Demethylation BBr3-Mediated Demethylation Intermediate->Demethylation BBr3, DCM, -78°C Product 7-Bromo-6-hydroxyisoquinolin-1(2H)-one Demethylation->Product Quench & Purify

Synthetic workflow for 7-bromo-6-hydroxyisoquinolin-1(2H)-one via Pd-catalyzed C-H annulation.

Troubleshooting FAQs

Q1: My Pd-catalyzed C–H annulation yield is stuck below 40%. How can I drive the reaction to completion? Causality: The formation of the isoquinolinone core relies on an oxidative catalytic cycle (typically Pd(II)/Pd(IV) or Pd(0)/Pd(II)) directed by the N-methoxy group[1]. Stagnant yields are almost always caused by premature catalyst precipitation (formation of palladium black) due to oxidant depletion or poor solvent coordination. Solution:

  • Oxidant Stoichiometry: Ensure you are using at least 2.0 equivalents of the oxidant. Silver salts (like Ag₂CO₃) are highly recommended as they act as both the terminal oxidant and a halide scavenger[2].

  • Solvent Polarity: Switch from non-polar solvents like toluene to a more polar, coordinating solvent like t-Amyl alcohol. This stabilizes the palladium intermediates and prevents aggregation[3].

Q2: I am observing significant debromination during the annulation step. How do I preserve the 7-bromo substituent? Causality: Palladium catalysts can inadvertently undergo oxidative addition into the aryl-bromide bond. If the desired C–H activation is too slow, this competing pathway leads to hydrodehalogenation or cross-coupling side reactions[4]. Solution: Avoid electron-rich, phosphine-ligated palladium species (e.g., Pd(PPh₃)₄), which heavily favor C–Br insertion[1]. Instead, use electron-deficient catalysts like Pd(CH₃CN)₂Cl₂ or Pd(OAc)₂. Furthermore, ensure your N-methoxy directing group is fully intact; its strong coordination to Pd(II) accelerates ortho-C–H cleavage, kinetically outcompeting the C–Br insertion.

Q3: The BBr₃-mediated demethylation of the intermediate yields a complex mixture. What is going wrong? Causality: Boron tribromide (BBr₃) is a harsh Lewis acid. While it effectively cleaves aryl ethers, localized exothermic spikes during addition or the ingress of atmospheric moisture generates HBr. This acidic environment can cause partial degradation of the lactam moiety or trigger unwanted side reactions. Solution: Maintain strictly anhydrous conditions and perform a cryogenic addition. Add BBr₃ dropwise at -78 °C, allowing the formation of the Lewis acid-base complex to occur without thermal degradation, before slowly warming to room temperature to execute the cleavage.

Quantitative Optimization Data

To assist in your experimental design, the following table summarizes the optimization of the Pd-catalyzed annulation step, demonstrating the causality between catalyst/oxidant selection and the preservation of the bromine atom.

EntryCatalyst (10 mol%)Oxidant (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄K₂S₂O₈Toluene85< 10Extensive debromination due to C-Br insertion[1].
2Pd(OAc)₂Ag₂CO₃Toluene8545Incomplete conversion; catalyst aggregation.
3Pd(CH₃CN)₂Cl₂Ag₂CO₃Toluene8582Clean conversion; C-Br bond preserved[2].
4Pd(CH₃CN)₂Cl₂Cu(OAc)₂ / Airt-Amyl OH10087 Highly scalable; Cu co-catalyst prevents Pd black[3].

Self-Validating Experimental Protocols

Protocol A: Pd-Catalyzed Annulation to 7-Bromo-6-methoxyisoquinolin-1(2H)-one

This protocol establishes the isoquinolinone core while preserving the halogen handle.

  • Preparation: In an oven-dried Schlenk tube, combine 4-bromo-3-methoxy-N-methoxybenzamide (1.0 equiv), Pd(CH₃CN)₂Cl₂ (10 mol%), and Ag₂CO₃ (2.0 equiv)[2].

  • Atmosphere Control: Evacuate the tube and backfill with inert Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment[4].

  • Reagent Addition: Inject anhydrous toluene (to reach 0.1 M concentration), followed by vinyl acetate (2.5 equiv) acting as the annulation partner.

  • Reaction: Seal the Schlenk tube and heat uniformly at 85 °C in an oil bath for 12 hours.

  • Self-Validation Checkpoint: Before proceeding to workup, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The system is validated when the target mass [M+H]⁺ is observed alongside a distinct 1:1 isotopic doublet separated by 2 amu (m/z ~254/256). This confirms successful cyclization without debromination[4].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium and silver salts. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Demethylation to 7-Bromo-6-hydroxyisoquinolin-1(2H)-one

This protocol reveals the target hydroxyl group without degrading the lactam.

  • Preparation: Dissolve the purified 7-bromo-6-methoxyisoquinolin-1(2H)-one (1.0 equiv) in anhydrous DCM (0.05 M) under an Argon atmosphere.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Addition: Slowly add BBr₃ (1.0 M solution in DCM, 3.0 equiv) dropwise over 15 minutes. Ensure the drops fall directly into the solution, not on the flask walls.

  • Reaction: Stir at -78 °C for 1 hour. Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours.

  • Quench: Cool the flask back to 0 °C. Carefully quench by adding methanol dropwise until effervescence ceases, followed by the addition of distilled water.

  • Self-Validation Checkpoint: Isolate a 1 mg sample of the crude organic layer, evaporate the solvent, and obtain a ¹H NMR spectrum in DMSO-d₆. The system is validated by the absolute disappearance of the sharp methoxy singlet at ~3.9 ppm and the emergence of a broad phenolic -OH peak at ~10.5 ppm.

  • Isolation: Extract the aqueous layer with EtOAc, wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from ethanol to afford the pure target compound.

References

  • ACS Publications. "A Cascade Dehydrogenative Cross-Coupling/Annulation Reaction of Benzamides with β-Keto Esters for the Synthesis of Isoquinolinone Derivatives." Organic Letters, 2017. URL: [Link][1]

  • Qi, W., Wu, Y., Han, Y., & Li, Y. "Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation." Catalysts 2017, 7(11), 320. MDPI. URL:[Link][2]

  • National Institutes of Health. "Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes." PMC, 2025. URL:[Link][3]

Sources

Technical Support Center: Strategies for Preventing Debromination Side Reactions in Isoquinolinone Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of debromination during the synthesis of isoquinolinones via cross-coupling reactions. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to overcome this synthetic hurdle.

Troubleshooting Guide: Addressing Debromination in Real-Time

Debromination, or hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling reactions where a bromine atom is replaced by a hydrogen atom. This leads to the formation of an undesired, debrominated isoquinolinone, which reduces yield and complicates purification.[1] The primary culprit is often the formation of a palladium-hydride (Pd-H) species that competes with the desired catalytic cycle.[2]

Scenario 1: Significant Formation of Debrominated Isoquinolinone in Suzuki-Miyaura Coupling

You've set up a Suzuki-Miyaura coupling to append a new substituent to your bromo-isoquinolinone, but LC-MS analysis shows a significant peak corresponding to the debrominated starting material.

Potential Causes & Step-by-Step Solutions:

  • Aggressive Base: Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate hydride donors that lead to the formation of Pd-H species.[1][2]

    • Solution: Switch to a milder or more sterically hindered base. Weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective for the coupling reaction while minimizing debromination.[2] Avoid strong alkoxide bases if possible.[3]

  • High Reaction Temperature: Elevated temperatures can accelerate not only the desired reaction but also side reactions, including the decomposition of solvents or ligands that can serve as hydride sources.[2][4]

    • Solution: Lower the reaction temperature. It's often beneficial to start at a lower temperature (e.g., 40-60 °C) and slowly increase it if the reaction is sluggish, while monitoring for the formation of the debrominated byproduct.[2]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. The wrong ligand can lead to a less efficient catalytic cycle, giving more opportunity for side reactions.

    • Solution: Screen a panel of ligands. Bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, can promote the desired reductive elimination step over the debromination pathway.[3]

  • Presence of Protic Solvents: Solvents like water and alcohols can act as a source of protons or hydrides, facilitating the debromination process.[1]

    • Solution: Use anhydrous, aprotic solvents such as dioxane, THF, or toluene.[3] While some Suzuki reactions require a small amount of water, minimizing its quantity can be beneficial.

Scenario 2: Debromination During Buchwald-Hartwig Amination

Your goal is to introduce an amine to the bromo-isoquinolinone core, but you are observing significant amounts of the debrominated isoquinolinone. The mechanism of debromination here is also often linked to the formation of Pd-H species, which can arise from β-hydride elimination from the amine or other sources.[5]

Potential Causes & Step-by-Step Solutions:

  • Base-Induced Hydride Formation: Strong bases like sodium tert-butoxide (NaOtBu), commonly used in Buchwald-Hartwig reactions, can promote the formation of Pd-H species.[2]

    • Solution: While a strong base is often necessary, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ if your substrate is sufficiently reactive. Alternatively, using a more sterically hindered base might mitigate the issue.

  • Ligand Effects: As with Suzuki couplings, the choice of ligand is critical.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the C-N reductive elimination, making it more competitive with the debromination pathway.[6]

  • Temperature Control: Higher temperatures can increase the rate of β-hydride elimination.

    • Solution: Run the reaction at the lowest effective temperature. This can help to disfavor the higher activation energy pathway of debromination.[6]

Scenario 3: Debromination in Sonogashira and Heck Couplings

While generally robust, Sonogashira and Heck couplings of bromo-isoquinolinones can also be plagued by debromination.

Potential Causes & Step-by-Step Solutions:

  • Sonogashira Coupling: The amine base used in Sonogashira reactions can sometimes contribute to the formation of Pd-H species.

    • Solution: If debromination is a major issue, consider using a non-amine base in conjunction with a copper-free Sonogashira protocol. Also, ensure your alkyne is of high purity, as impurities can sometimes act as hydride sources.

  • Heck Coupling: The base and temperature are critical factors in Heck reactions.

    • Solution: Optimize the base and temperature. Weaker inorganic bases are generally preferred.[7] Running the reaction at the lowest temperature that still provides a reasonable reaction rate is advisable to minimize side reactions.[6]

Frequently Asked Questions (FAQs)

Q1: Why is my bromo-isoquinolinone prone to debromination?

A1: The susceptibility of a bromo-isoquinolinone to debromination is influenced by the electronic properties of the isoquinolinone ring system. Electron-deficient aromatic systems can sometimes be more prone to this side reaction.[3] The position of the bromine atom and the presence of other functional groups also play a significant role.

Q2: Can the choice of palladium precatalyst affect the level of debromination?

A2: Yes. Some palladium precatalysts are more efficient at generating the active Pd(0) species. If the generation of the active catalyst is slow or inefficient, it can lead to a higher propensity for side reactions. Using a pre-catalyst that is known to be air- and moisture-stable and readily forms the active catalyst can be beneficial.[1]

Q3: Is there a general set of "safe" starting conditions to minimize debromination?

A3: While every substrate is different, a good starting point to minimize debromination would be:

  • Catalyst System: A palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., Pd₂(dba)₃ with SPhos).

  • Base: A weaker inorganic base like K₃PO₄ or K₂CO₃.[2]

  • Solvent: An anhydrous, aprotic solvent like toluene or dioxane.[8]

  • Temperature: Start at a moderate temperature (e.g., 80 °C) and adjust as needed.[8]

Q4: Can reaction work-up conditions cause debromination?

A4: Yes, it's possible. If residual palladium catalyst is still present during work-up, acidic or basic conditions could potentially lead to debromination, especially if your product is sensitive.[2] It is always good practice to test the stability of your product under the planned work-up conditions on a small analytical sample.[2]

Q5: I have a chloro- and a bromo-substituent on my isoquinolinone. Which is more likely to undergo debromination?

A5: The carbon-bromine bond is generally weaker and more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[2] Therefore, debromination is the more commonly observed dehalogenation side reaction. This difference in reactivity can often be exploited for selective coupling at the bromine position while leaving the chlorine atom untouched.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for a Model Suzuki-Miyaura Coupling
EntryBaseLigandTemperature (°C)SolventYield of Coupled Product (%)Yield of Debrominated Product (%)
1NaOtBuPPh₃110Toluene4540
2K₂CO₃PPh₃110Toluene/H₂O6520
3K₃PO₄SPhos80Dioxane/H₂O92<5
4Cs₂CO₃XPhos80Toluene888

This table illustrates how moving to milder bases, bulkier ligands, and lower temperatures can significantly suppress the debromination side reaction.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of bromo-isoquinolinones where debromination is a concern.

Reaction Scheme:

Materials:

  • Bromo-isoquinolinone (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (e.g., 2 mol%)

  • SPhos (e.g., 4 mol%)

  • K₃PO₄ (2.0 - 3.0 eq)

  • Anhydrous Dioxane/Water (e.g., 10:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask under an Argon atmosphere, add the bromo-isoquinolinone, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with Argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Logic for Debromination

Debromination_Troubleshooting start Significant Debromination Observed cause1 Aggressive Base? start->cause1 cause2 High Temperature? cause1->cause2 No solution1 Switch to Milder Base (K₃PO₄, K₂CO₃) cause1->solution1 Yes cause3 Suboptimal Ligand? cause2->cause3 No solution2 Lower Reaction Temperature cause2->solution2 Yes cause4 Protic Solvent? cause3->cause4 No solution3 Screen Bulky, Electron-Rich Ligands (SPhos, XPhos) cause3->solution3 Yes solution4 Use Anhydrous, Aprotic Solvent (Dioxane, Toluene) cause4->solution4 Yes end Debromination Minimized cause4->end No solution1->end solution2->end solution3->end solution4->end

Caption: A decision tree for troubleshooting debromination side reactions.

Catalytic Cycle Competition

Catalytic_Cycles cluster_desired Desired Coupling Cycle cluster_side Debromination Side Reaction Pd(0) Pd(0) Ar-Pd(II)-Br Ar-Pd(II)-Br Pd(0)->Ar-Pd(II)-Br Oxidative Addition Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-Br->Ar-Pd(II)-R Transmetalation H-Pd(II)-Br H-Pd(II)-Br Ar-Pd(II)-Br->H-Pd(II)-Br Hydride Source Ar-Pd(II)-R->Pd(0) Reductive Elimination Ar-R Coupled Product Ar-Pd(II)-R->Ar-R Ar-H Debrominated Byproduct H-Pd(II)-Br->Ar-H Reductive Elimination

Caption: Competing catalytic cycles leading to coupling vs. debromination.

References

  • BenchChem. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles.
  • BenchChem. (2025).
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Effect of (a) reaction time, (b) reaction temperature and (c) type of... | Download Scientific Diagram. [Link]

  • BenchChem. (2025).
  • MDPI. (2026). Heck Coupling of 10,10′-Dibromo-9,9′-bianthracene with Para-Substituted Styrenes—Evaluation of the Reaction as a Method for Synthesising Polyunsaturated Bianthracene Derivatives. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Preventing dehalogenation side reactions in 5-Bromo-2-chlorobenzo[d]thiazole couplings.

Sources

optimizing reaction temperature for isoquinolinone cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isoquinolinone Cyclization Optimization Status: Active | Ticket Priority: High | Specialist: Senior Application Scientist

Introduction: The Thermal Landscape of C–H Activation

Welcome to the technical support hub for isoquinolin-1(2H)-one synthesis. You are likely employing a transition-metal catalyzed annulation of benzamides (or related directing groups) with alkynes.[1]

The Central Challenge: Temperature in this reaction is not merely a kinetic accelerator; it is a selectivity switch .

  • Too Low (<60°C): The C–H activation step (often rate-limiting) fails to overcome the activation energy (

    
    ), leading to recovered starting material.
    
  • Too High (>120°C): Promotes catalyst decomposition (metal black formation), proto-demetalation, and thermodynamic scrambling of regioisomers.

This guide treats your reaction conditions as a tunable system, focusing on Rhodium(III) , Cobalt(III) , and Palladium(II) catalysis.

Module 1: The Temperature-Efficiency Matrix (Troubleshooting)

Use this matrix to diagnose reaction failures based on thermal symptoms.

SymptomProbable Thermal CauseMechanistic RootCorrective Action
0% Conversion Temp < Activation Threshold The C–H cleavage (

) is endergonic or kinetically inaccessible.
Stepwise Increase: Increase T by 10°C increments. Switch to TFE (Trifluoroethanol) solvent to lower

via H-bonding.
Black Precipitate Temp > Catalyst Stability Ligand dissociation leading to metal aggregation (e.g., Pd

clustering or Cp*Rh decomposition).
Lower T by 20°C. Add stabilization ligands (e.g., PPh

for Pd) or switch to a high-boiling oxidant (e.g., Cu(OAc)

).
Regioisomer Mix Thermodynamic Equilibration High T allows reversibility of alkyne insertion, eroding kinetic selectivity.Lower T to 60–80°C. Use a bulkier directing group to enforce steric locking.
Product Decomposition Thermal degradation Isoquinolinone product is stable, but sensitive functional groups (halides, esters) degrade.Limit Time: High T is acceptable only for short durations (microwave synthesis).

Module 2: Catalyst-Specific Thermal Windows

Different metals require distinct thermal "operating systems" due to their electronic properties.

Rhodium(III) (Cp*Rh)
  • Standard Window: 80°C – 110°C.

  • The "TFE Effect": Using TFE or HFIP as a solvent can drop the required temperature to 60°C . These solvents stabilize the cationic metal species and assist in proton transfer during the C–H activation step [1][2].

  • Critical Failure: Above 120°C, Cp* ligands can undergo oxidative degradation in the presence of Cu(II) oxidants.

Cobalt(III) (Cp*Co)
  • Standard Window: 60°C – 100°C.

  • Nuance: Co(III) is generally less robust than Rh(III). High temperatures often lead to "induction periods" followed by rapid catalyst death.

  • Optimization: High-valent Co(III) catalysis often benefits from mild bases (KOAc) at moderate temperatures (80°C) rather than forcing conditions [3].

Palladium(II)
  • Standard Window: 90°C – 130°C.

  • Risk: Pd(II) requires re-oxidation (using Ag salts or Cu salts). High temperatures accelerate the aggregation of the transient Pd(0) species into inactive "Palladium black" before it can be re-oxidized.

  • Fix: If running >100°C, ensure vigorous stirring and potentially increase oxidant loading [4].

Module 3: Visualizing the Mechanism & Thermal Inputs

Understanding where heat is consumed is vital. The diagram below illustrates the Rh(III) catalytic cycle.

RhodiumCycle Start Pre-Catalyst [Cp*RhCl2]2 Active Active Species Cp*Rh(OAc)2 Start->Active AgSbF6/NaOAc Heat needed Coordination Coordination (Benzamide) Active->Coordination CH_Activation C-H Activation (Rhodacycle) Coordination->CH_Activation HIGH TEMP REQUIRED (Rate Limiting Step) Insertion Alkyne Insertion (7-membered Ring) CH_Activation->Insertion Regioselectivity Step (Steric Control) Elimination Reductive Elimination (Product Release) Insertion->Elimination Irreversible Reoxidation Re-oxidation Rh(I) -> Rh(III) Elimination->Reoxidation Product Out Reoxidation->Active Oxidant (Cu/Ag)

Caption: Figure 1. The Rh(III) catalytic cycle.[2][3][4][5] Note that the C-H activation step (Red) usually presents the highest energy barrier, necessitating thermal input.

Module 4: Experimental Optimization Protocol

Do not guess. Validate. Follow this Self-Validating Workflow .

Phase 1: Solvent-Temperature Screen (The "Grid")

Run 4 parallel reactions (0.1 mmol scale) in sealed tubes.

  • Row A (Solvent): MeOH vs. TFE (2,2,2-Trifluoroethanol).

  • Row B (Temp): 60°C vs. 100°C.

Logic:

  • If TFE/60°C works: You have a highly efficient system (likely H-bond assisted).

  • If MeOH/100°C works but TFE fails: Your substrate might be reacting with TFE or the catalyst is too stabilized.

  • If Only 100°C works: The reaction is strictly kinetically limited by the C–H bond strength.

Phase 2: The "Spike" Test (For Stalled Reactions)

If a reaction stalls at 50% conversion:

  • Take an aliquot (Time = T1).

  • Add 10% fresh catalyst .

  • Heat for 2 more hours.

  • Take aliquot (Time = T2).

  • Result: If T2 > T1, your catalyst decomposed (Thermal instability).[5] Lower Temp.

  • Result: If T2 = T1, your product is inhibiting the catalyst or reagents are depleted. Check Stoichiometry.

Module 5: Frequently Asked Questions (FAQs)

Q1: My solvent (DCE) boils at 84°C, but the protocol says 120°C. What do I do?

  • A: You must use a sealed pressure tube (screw-cap vial with Teflon septum). Do not use a reflux condenser for temperatures > BP; you will lose solvent volume and change concentration, altering kinetics. Alternatively, switch to Chlorobenzene (BP 131°C) or o-Xylene (BP 144°C) to run at ambient pressure.

Q2: I see regioisomer scrambling (3- vs 4-substituted) at high temperatures. Why?

  • A: At high temperatures (>110°C), the C–Rh bond insertion into the alkyne can become reversible. The system moves from Kinetic Control (fastest isomer forms) to Thermodynamic Control (most stable isomer forms).

  • Fix: Lower the temperature to the minimum required for conversion (e.g., 60°C in TFE) to lock in the kinetic product [5].

Q3: Can I use microwave heating?

  • A: Yes, and it is often superior for isoquinolinone synthesis. Microwaves allow you to reach 150°C for 10 minutes. This "flash heating" often outpaces the rate of catalyst decomposition, giving cleaner profiles than 12 hours at 100°C in an oil bath.

References

  • Satoh, T., & Miura, M. (2010). Oxidative Coupling of Aromatic Substrates with Alkynes and Alkenes under Rhodium Catalysis. Chemistry – A European Journal, 16(37), 11218–11225. Link

  • Li, X., et al. (2012). Rhodium(III)-Catalyzed C–H Activation of Benzamides and Alkyne Annulation: A Versatile Route to Isoquinolinones. Journal of Organic Chemistry, 77(18), 8344–8349. Link

  • Ackermann, L. (2014). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. Link

  • Wang, H., & Glorius, F. (2012).[5] Mild Rhodium(III)-Catalyzed C–H Activation and Intermolecular Annulation with Allenes.[5] Angewandte Chemie International Edition, 51(29), 7318–7322. Link

  • Rovis, T., et al. (2013). Rhodium(III)-Catalyzed C–H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes.[6] Journal of the American Chemical Society, 135(49), 18308–18311. Link

Sources

handling moisture sensitivity in isoquinolinone derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Troubleshooting Center

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Moisture Sensitivity Management in Isoquinolinone Functionalization

Executive Summary & Scope

Welcome to the technical support center for isoquinolinone derivatization. This scaffold is ubiquitous in medicinal chemistry (e.g., Rho-kinase inhibitors, PARP inhibitors), yet its functionalization is often plagued by inconsistent yields due to moisture-induced side reactions.

The Core Paradox: While modern Rh(III)-catalyzed C-H activations are increasingly water-tolerant, the classical manipulation of isoquinolinones (N-alkylation, conversion to 1-chloroisoquinolines, and specific cross-couplings) remains critically sensitive to moisture. Water acts not just as a nucleophile but as a tautomeric disruptor , shifting the reaction landscape away from the desired chemoselectivity.

This guide provides self-validating protocols to distinguish between "catalyst death" and "competitive hydrolysis."

Critical Failure Modes (The "Why" and "How")

Module A: The Tautomeric Trap (N- vs. O-Alkylation)

The Science: Isoquinolin-1(2H)-ones exist in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form).

  • Moisture Effect: Water is a polar protic solvent that stabilizes the lactim form via hydrogen bonding, often leading to undesired O-alkylation or hydrolysis of activated intermediates.

  • The Fix: Strict control of solvent dielectric constant and dryness is required to favor N-alkylation.

Module B: The "Hidden" Hydrolysis (Activation Steps)

The Science: Converting the isoquinolinone oxygen to a leaving group (Cl, OTf) for Suzuki/Buchwald couplings often uses POCl3 or Tf2O.

  • Moisture Effect: The intermediate imidoyl chloride or triflate is highly electrophilic. Trace moisture hydrolyzes this back to the starting isoquinolinone, often mistaken for "no reaction."

Visual Troubleshooting Logic

Diagram 1: Diagnostic Workflow for Low Yields

Use this logic gate to determine if moisture is your root cause.

MoistureDiagnosis Start Issue: Low Yield / SM Recovery Step1 Did the reaction mixture change color/homogeneity? Start->Step1 Check1 Check TLC/LCMS for Hydrolysis Product Step1->Check1 Yes Decision1 Is Starting Material (SM) the major component? Check1->Decision1 PathA Yes (Reversion) Decision1->PathA SM Recovered PathB No (Byproducts) Decision1->PathB New Spots RootCauseA MOISTURE FAILURE: Activated intermediate hydrolyzed. Check Schlenk lines. PathA->RootCauseA RootCauseB CHEMOSELECTIVITY FAILURE: O-alkylation or Homocoupling. Check solvent polarity. PathB->RootCauseB

Caption: Logic flow to distinguish between moisture-induced hydrolysis (reversion to SM) and selectivity errors.

Technical FAQ & Protocols

Q1: I am attempting N-alkylation using NaH, but I see significant O-alkylation and starting material. Is my solvent wet?

Diagnosis: Likely yes, but the nature of the moisture interference is specific.

  • Mechanism: NaH reacts with adventitious water to form NaOH. Unlike the hydride anion, the hydroxide ion is a harder nucleophile and can promote O-attack or simply fail to deprotonate the lactam efficiently due to the buffering effect of water.

  • Corrective Protocol (The "Double-Dry" Standard):

    • Solvent: Do not rely on "anhydrous" bottles opened >1 week ago. THF must be dried over activated 3Å molecular sieves for 48 hours (residual water <10 ppm).[1]

    • Reagent: Wash commercial NaH (60% dispersion) with dry hexane only if you can handle it under strict argon flow. Otherwise, use the dispersion and account for the oil volume.

    • Additives: Add LiCl (0.1 equiv). It helps break up the N-metal aggregates, improving N-selectivity even if trace moisture exists.

Q2: My POCl3 chlorination (to make 1-chloroisoquinoline) stalls at 50% conversion. Adding more reagent doesn't help.

Diagnosis: This is a classic "HCl Inhibition" loop caused by moisture.

  • Mechanism: POCl3 + H2O → H3PO4 + HCl. The generated HCl protonates the isoquinolinone nitrogen, rendering it electron-poor and unreactive toward the electrophilic phosphorus species.

  • The Fix:

    • Base Trap: Include a hindered base like N,N-diethylaniline (1.0 equiv) to scavenge HCl.

    • Reagent Quality: Distill POCl3 if it has turned slightly cloudy or yellow.

    • Temperature: These reactions often require reflux. Ensure your condenser is fitted with a drying tube (CaCl2) or an argon balloon; humidity can enter through the top of the condenser during cooling.

Q3: I'm running a Rh(III)-catalyzed C-H activation. Literature says it's "air-tolerant," but my yields are erratic.

Diagnosis: "Air-tolerant" does not mean "hygroscopic-tolerant."

  • Nuance: While the Cp*Rh(III) cycle is robust, the oxidants (often Cu(OAc)2 or Ag salts) and additives (pivalic acid/anhydride) are not.

  • Critical Factor: If you are using AgSbF6 or AgOAc, these are extremely hygroscopic. Wet silver salts form clusters that fail to regenerate the active Rh catalyst.

  • Protocol:

    • Weigh silver salts in a glovebox or dry bag.

    • Use TFE (Trifluoroethanol) as solvent? It absorbs water rapidly from air. Dry it over 3Å sieves.

Data & Specifications: Solvent Drying Guide

Do not use sodium/benzophenone for everything. It is dangerous and often unnecessary. Use this efficiency table based on Williams & Lawton (2010).

SolventRecommended Drying AgentTime to <10 ppm H2ONotes for Isoquinolinone Chem
THF 3Å Molecular Sieves (20% m/v)48 HoursCritical for N-alkylation/Grignard steps.
DMF 3Å Molecular Sieves48-72 HoursDo not distill from CaH2 (forms dimethylamine).
DCM 3Å Molecular Sieves24 HoursEssential for Friedel-Crafts/Acylation.
MeOH Mg/I2 (Turnings)RefluxSieves are less effective for MeOH; use chemical drying.
Toluene Sodium WireN/ASieves work, but Na is standard for high-temp C-H activation.

Detailed Protocol: Anhydrous C1-Functionalization via Triflate

This workflow is the "gold standard" for converting isoquinolinones to cross-coupling partners without hydrolysis.

Diagram 2: The "Schlenk-to-Septum" Workflow

AnhydrousWorkflow cluster_0 Preparation cluster_1 Reaction Sieves Activate Sieves (300°C, High Vac) Solvent Solvent Storage (Over Sieves 24h) Sieves->Solvent Flask Flame Dry Flask (Argon Purge x3) Solvent->Flask Cannula Transfer Mix Add Isoquinolinone + Pyridine (Dry) Flask->Mix AddTf Add Tf2O Dropwise (0°C, Slow) Mix->AddTf Workup Rapid Workup (Keep Cold) AddTf->Workup Quench NaHCO3

Caption: Step-by-step anhydrous setup for Triflic Anhydride activation.

Step-by-Step Procedure:
  • Glassware Prep: Flame-dry a 2-neck RBF under vacuum; backfill with Argon (repeat 3x).

  • Reagent Prep: Dissolve Isoquinolinone (1.0 equiv) in anhydrous DCM (dried over sieves). Add dry Pyridine (2.0 equiv).

    • Checkpoint: The solution must be clear. Cloudiness indicates wet pyridine.

  • Activation: Cool to 0°C. Add Triflic Anhydride (Tf2O, 1.2 equiv) dropwise via syringe.

    • Note: Tf2O is extremely moisture sensitive. If the bottle fumes heavily, the reagent is partially hydrolyzed (TfOH), which will protonate your substrate and kill the reaction.

  • Monitoring: Stir 2h at 0°C.

    • Self-Validation: Take a 50 µL aliquot, quench into MeOH, run LCMS. You should see the Methyl-ether (displacement of OTf by MeOH) or the Triflate mass. If you see SM mass, moisture destroyed the Tf2O.

References

  • Williams, D. B. G., & Lawton, M. (2010).[2] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Barber, J. S., et al. (2021).[3] Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds. Synlett, 32, 202-206.[3] [Link]

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. [Link]

  • Pérez, A., et al. (2010). Enol Tautomers of Watson-Crick Base Pair Models Are Metastable Because of Nuclear Quantum Effects.[4] Journal of the American Chemical Society, 132(31), 10802–10806. [Link]

Sources

Technical Support Center: Resolving Regioisomeric Mixtures of Bromo-hydroxyisoquinolinones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are facing the common yet significant challenge of separating and characterizing regioisomeric mixtures of bromo-hydroxyisoquinolinones. These isomers often exhibit nearly identical physicochemical properties, making their resolution a non-trivial task.

This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established principles of separation science and analytical chemistry.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question: My bromo-hydroxyisoquinolinone regioisomers are co-eluting or show very poor resolution (<1.0) in reverse-phase HPLC. What should I do?

Answer: Co-elution in reverse-phase HPLC is the most common issue encountered with these regioisomers. Their similar structures often lead to nearly identical hydrophobicity. A systematic approach to method development is required to exploit subtle differences in their structure and polarity.

Initial Steps:

  • Confirm Peak Purity: Use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to confirm that the single broad peak indeed contains a mixture of isomers with the same mass.

  • Optimize Gradient: If using a gradient, decrease the ramp rate (e.g., from a 10-minute to a 30-minute gradient). A shallower gradient increases the time the analytes spend interacting with the stationary phase, which can improve resolution.

Advanced Strategies:

  • Change Stationary Phase Chemistry: Standard C18 columns separate primarily based on hydrophobicity. If this fails, alternative selectivities are needed.[1][2] Consider columns that offer different interaction mechanisms.[1]

Stationary Phase Primary Interaction Mechanism(s) Rationale for Bromo-hydroxyisoquinolinones
Phenyl-Hexyl π-π interactions, weak hydrophobicThe phenyl groups on the column can interact with the aromatic isoquinolinone core, providing a different selectivity basis than pure hydrophobicity.[1][2]
Pentafluorophenyl (PFP) Dipole-dipole, π-π, hydrophobic, shape selectivityThe highly electronegative fluorine atoms create a different electronic environment, which can differentiate isomers based on subtle changes in dipole moments caused by the Br and OH positions.
Polar-Embedded (e.g., Amide, Carbamate) Hydrogen bonding, dipole-dipole, hydrophobicThe embedded polar group can interact differently with the hydroxyl group of each isomer, leading to differential retention.
  • Modify Mobile Phase pH: The pKa of the isoquinolinone nitrogen and the hydroxyl group are critical. Adjusting the mobile phase pH can change the ionization state of one isomer more than the other, altering retention.[1]

    • Protocol: Prepare buffered mobile phases (e.g., 10 mM ammonium formate or acetate) at various pH values (e.g., 3.0, 4.5, 6.0). Run the separation at each pH to observe changes in selectivity. A pH near the pKa of the analytes often produces the most significant changes.[1]

  • Explore Alternative Chromatographic Modes: If RP-HPLC is unsuccessful, other techniques may provide the required selectivity.

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative that behaves like normal-phase chromatography.[3][] It uses supercritical CO2 as the main mobile phase, which provides different selectivity compared to liquid-phase methods.[5][6] SFC is particularly powerful for separating polar, structurally similar compounds.[3][6][7]

Question: I have achieved separation, but how can I definitively identify which peak corresponds to which regioisomer?

Answer: Unambiguous structural assignment is critical. This requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR), as mass spectrometry alone cannot differentiate between isomers.[8][9][10]

Definitive Method: 2D NMR Spectroscopy

While 1D ¹H NMR can show different splitting patterns in the aromatic region, overlap can make interpretation difficult.[8] 2D NMR experiments provide through-bond and through-space correlations that are essential for conclusive identification.[11]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This is the most powerful tool for this specific problem.[12][13] NOESY detects protons that are close in space (<5 Å).[12][13] By observing the correlation between the proton of the hydroxyl group (-OH) and the aromatic protons on the isoquinolinone core, you can determine the substitution pattern.

    • Expected Observation: An NOE correlation will be observed between the -OH proton and the aromatic proton(s) located on the same side of the ring system. The specific correlation will be unique to each regioisomer.

Workflow for Isomer Structure Elucidation

G Mixture Regioisomer Mixture Prep_HPLC Preparative HPLC/SFC Mixture->Prep_HPLC Fraction1 Isolated Peak 1 Prep_HPLC->Fraction1 Fraction2 Isolated Peak 2 Prep_HPLC->Fraction2 NMR_Analysis 1D & 2D NMR (¹H, ¹³C, COSY, NOESY) Fraction1->NMR_Analysis MS_Analysis Mass Spectrometry (Confirm Mass) Fraction1->MS_Analysis Fraction2->NMR_Analysis Fraction2->MS_Analysis Structure1 Assigned Structure A NMR_Analysis->Structure1 Structure2 Assigned Structure B NMR_Analysis->Structure2

Caption: Workflow for the separation and structural identification of regioisomers.

Question: I am considering fractional crystallization to resolve my isomers. When is this a viable strategy?

Answer: Fractional crystallization is a powerful, scalable purification technique that relies on differences in the solubility and crystal lattice packing of isomers.[14][15][16] It is most likely to succeed when the regioisomers have significantly different melting points or crystal morphologies.

When to Consider Fractional Crystallization:

  • Different Melting Points: A difference of >10-20 °C in the melting points of the pure isomers is a strong indicator that separation by crystallization is feasible.[14]

  • High Initial Purity: It works best when the mixture is already enriched in one isomer (e.g., >70:30 ratio).

  • Scalability: It is often more cost-effective and straightforward to scale up than preparative chromatography.[16]

Troubleshooting Fractional Crystallization:

  • Problem: The isomers co-crystallize. This is a known issue where the isomers pack into the same crystal lattice.[17]

    • Solution: Systematically screen a wide range of solvents with different polarities (e.g., ethanol, ethyl acetate, toluene, acetonitrile). The goal is to find a solvent system where one isomer is significantly less soluble than the other at a given temperature.[18]

  • Problem: Oiling out instead of crystallization. The compound is separating from the solution as a liquid phase.

    • Solution: Use a less polar solvent, decrease the concentration of the solute, or cool the solution more slowly to encourage ordered crystal growth.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental molecular differences between bromo-hydroxyisoquinolinone regioisomers that I can exploit for separation?

The key is to focus on the subtle differences created by the relative positions of the bromine and hydroxyl substituents. These differences manifest in:

  • Dipole Moment: The vector sum of the individual bond dipoles will be different for each isomer. This can be exploited by using polar stationary phases in HPLC (like PFP or Diol) or SFC.

  • Hydrogen Bonding Capability: The accessibility of the hydroxyl group and the isoquinolinone nitrogen for hydrogen bonding will vary. A stationary phase with hydrogen bond donors/acceptors (e.g., polar-embedded phases) can differentiate these.[1]

  • pKa: The electron-withdrawing/donating effects of the substituents will slightly alter the basicity of the isoquinolinone nitrogen and the acidity of the hydroxyl group. This allows for separation by modifying the mobile phase pH.[1]

  • Molecular Shape: Although very similar, the overall shape of each isomer is slightly different. This can be a factor in both SFC (using shape-selective stationary phases) and crystallization, where efficient packing is shape-dependent.[14]

Q2: What is the best starting point for developing a separation method? Analytical TLC or HPLC screening?

For these types of challenging separations, HPLC screening is superior . Thin-Layer Chromatography (TLC) often lacks the resolving power to show separation between closely related regioisomers, which can be misleading.[19][20]

A modern approach involves using an automated HPLC system to screen a small set of diverse columns and mobile phases.

Recommended Initial HPLC Screening Protocol

G cluster_cols Column Chemistries cluster_mp Mobile Phases (Gradient) Start Start: Regioisomer Mixture Screen Screen 4 Columns with 2 Mobile Phases Start->Screen C18 Standard C18 Phenyl Phenyl-Hexyl Amide Polar-Embedded (Amide) Acidic A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN Neutral A: Water B: Acetonitrile Analysis Analyze Data: Identify Best Condition(s) (Resolution > 1.2) PFP PFP Optimization Optimize Lead Condition: - Shallow Gradient - Temperature - Flow Rate Analysis->Optimization Lead Found Failure No Separation (Resolution < 1.2) Analysis->Failure No Leads Success Baseline Separation (Resolution > 1.5) Optimization->Success SFC Proceed to SFC Method Development Failure->SFC

Caption: A systematic HPLC screening workflow for method development.

Q3: Can I use derivatization to help separate the regioisomers?

Yes, chemical derivatization is a classic strategy. By reacting the hydroxyl group (e.g., to form an ester or an ether), you can:

  • Increase Steric Bulk: Adding a bulky group can magnify the subtle structural differences between the isomers, making them easier to separate by chromatography or crystallization.

  • Alter Polarity: Converting the polar -OH group to a less polar ether or ester will significantly change the molecule's properties, which can be advantageous for both normal-phase and reverse-phase chromatography.

Considerations:

  • The derivatization reaction must be high-yielding and easily reversible if the original hydroxyl group is required for the final compound.

  • You must confirm that no degradation or rearrangement occurs during the derivatization and deprotection steps.

Part 3: Key Experimental Protocols

Protocol 1: Definitive Structural Elucidation by 2D NOESY NMR

This protocol assumes you have isolated ~1-5 mg of each pure regioisomer.

  • Sample Preparation:

    • Dissolve one purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of ~5-10 mM.

    • Ensure the sample is free of particulate matter.

  • Acquire Standard Spectra:

    • Acquire a standard 1D ¹H spectrum to determine chemical shifts and assess sample purity.

    • Acquire a 1D ¹³C spectrum and a 2D HSQC spectrum to assign protons to their attached carbons.[21]

  • Set up the NOESY Experiment:

    • Use a standard noesygpph pulse sequence (or equivalent on your spectrometer).

    • Key Parameter - Mixing Time (d8): The mixing time is crucial for observing NOEs. Start with a mixing time of 500-800 ms for small molecules. It may be necessary to run a series of experiments with different mixing times (e.g., 300 ms, 600 ms, 1000 ms) to find the optimal value.[11]

    • Set the number of scans and dummy scans to achieve an adequate signal-to-noise ratio. This will depend on your sample concentration.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions (e.g., squared sine bell).

    • Phase the spectrum carefully in both dimensions.

    • Look for cross-peaks that correlate the resonance of the -OH proton with aromatic protons. The presence of a cross-peak indicates spatial proximity (<5 Å).[12][22]

    • Correlate the observed NOEs with the possible regioisomeric structures to make an unambiguous assignment.

References

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from Oxford Instruments Website. [Link]

  • AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from AZoM.com. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from Oxford Instruments Website. [Link]

  • Chem Help ASAP. (2019, September 27). distinguish between E2 regioisomers with NMR spectroscopy. Retrieved from YouTube. [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from Creative Biostructure Website. [Link]

  • Kelley, S. P., Fábián, L., & Brock, C. P. (2011). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. Acta Crystallographica Section B: Structural Science, 67(Pt 1), 79–93. [Link]

  • Krishna, R. (2025, January 2). Fractional Crystallization for Separation of C8 Aromatics. Retrieved from YouTube. [Link]

  • Qiu, F., Norwood, D. L., & Liu, D. (2011). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). Journal of separation science, 34(15), 1846–1854. [Link]

  • ResearchGate. (2025, August 7). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Retrieved from ResearchGate. [Link]

  • Sulzer. (n.d.). Fractional Crystallization. Retrieved from Sulzer Website. [Link]

  • ResearchGate. (2025, August 9). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Retrieved from ResearchGate. [Link]

  • RDiscovery. (1985, November 1). Supercritical fluid chromatography of polar drugs using small-particle packed columns with mass spectrometric detection. Retrieved from RDiscovery. [Link]

  • LCGC International. (2022, June 1). An Assessment of Stationary Phase Selectivity in SFC. Retrieved from LCGC International. [Link]

  • Reddit. (2024, November 8). How to separate these regioisomers?. Retrieved from Reddit. [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from Phenomenex Website. [Link]

  • Reddit. (2025, July 23). Separating Regioisomers using Preparative TLC. Retrieved from Reddit. [Link]

  • Helvetia Chimica Acta. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from Helvetia Chimica Acta Website. [Link]

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. Retrieved from Chromatography Today. [https://www.chromatographytoday.com/news/sfc-instrumentation/3 SFC/how-good-is-sfc-for-polar-analytes/30238]([Link] SFC/how-good-is-sfc-for-polar-analytes/30238)

  • Wikipedia. (n.d.). Fractional crystallization (chemistry). Retrieved from Wikipedia. [Link]

  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Retrieved from ResearchGate. [Link]

  • Reddit. (2021, May 7). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Retrieved from Reddit. [Link]

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from Chemistry LibreTexts. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2671-2688. [Link]

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds. Retrieved from International Scientific Organization. [Link]

  • ResearchGate. (2021, April 7). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Retrieved from ResearchGate. [Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 7-Bromo-6-hydroxyisoquinolin-1(2H)-one: A Comparative Guide on Solvent Systems and Field Strengths

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing isoquinolinone derivatives—often utilized as kinase or PARP inhibitors—accurate structural elucidation is paramount. 7-Bromo-6-hydroxyisoquinolin-1(2H)-one (CAS 1956382-71-0) presents unique analytical challenges due to its lactam/lactim tautomerism, exchangeable heteroatom protons, and highly functionalized aromatic core.

This guide objectively compares the analytical performance of different NMR solvent systems and spectrometer field strengths to help you optimize your structural validation workflows.

Part 1: Comparative Analysis of Solvent Systems (DMSO-d6 vs. CD3OD)

The choice of deuterated solvent fundamentally alters the observed 1H NMR spectrum of 7-Bromo-6-hydroxyisoquinolin-1(2H)-one. The molecule contains two highly labile protons: the phenolic hydroxyl (-OH) at position 6 and the lactam nitrogen (-NH) at position 2.

The Causality of Solvent Effects:

  • DMSO-d6 (Preferred for Full Structural Elucidation): DMSO-d6 possesses a high dielectric constant (

    
    ) and acts as a strong hydrogen-bond acceptor[1]. When 7-Bromo-6-hydroxyisoquinolin-1(2H)-one is dissolved in DMSO-d6, the solvent molecules form strong intermolecular hydrogen bonds with the -OH and -NH protons. This solvation sphere drastically reduces the proton exchange rate on the NMR timescale, locking the molecule in its lactam (2H-isoquinolin-1-one) tautomeric form and allowing these protons to be observed as distinct, quantifiable singlets[2].
    
  • CD3OD (Preferred for Simplified Aromatic Resolution): CD3OD is a protic solvent. When used, the deuterium atoms rapidly exchange with the labile -OH and -NH protons of the compound. Consequently, these signals disappear from the spectrum (or merge into the residual HOD peak)[3]. While this results in a loss of heteroatom structural data, it eliminates broad exchangeable signals that might otherwise obscure the baseline, providing a cleaner view of the aromatic region.

Quantitative Data: Expected Chemical Shift Comparison

Data summarized based on predictive models and structural analogs of 6,7-disubstituted isoquinolin-1(2H)-ones.

Proton AssignmentRing PositionMultiplicityDMSO-d6 (ppm)CD3OD (ppm)Diagnostic Value
N-H 2Broad Singlet~11.2DisappearsConfirms lactam tautomer
O-H 6Broad Singlet~10.8DisappearsConfirms phenolic group
H-8 8Singlet~8.1~8.2Peri-deshielded by carbonyl
H-5 5Singlet~7.2~7.1Isolated aromatic proton
H-3 3Doublet (

Hz)
~7.1~7.1Adjacent to N-H
H-4 4Doublet (

Hz)
~6.5~6.5Shielded enamine-like proton
Part 2: Comparative Analysis of Field Strengths (400 MHz vs. 600 MHz)

The substitution pattern (6-hydroxy, 7-bromo) isolates the H-5 and H-8 protons, rendering them as singlets, while H-3 and H-4 remain as a coupled doublet pair.

The Causality of Field Strength Resolution: At 400 MHz , the chemical shift dispersion (measured in Hertz) between the H-5 singlet (


 ppm) and the H-3 doublet (

ppm) is relatively small. Depending on concentration and temperature, these signals can overlap, creating a pseudo-second-order multiplet that complicates accurate integration and the extraction of the

coupling constant.

Upgrading to a 600 MHz spectrometer increases the external magnetic field (


). Because chemical shift dispersion in Hz scales linearly with 

, while scalar

-coupling (in Hz) remains constant, the 600 MHz field physically separates the H-5 and H-3 signals. This yields a clean, first-order spectrum where the H-5 singlet and H-3 doublet are fully baseline-resolved, ensuring absolute quantitative accuracy.
Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates internal self-validation checks to guarantee that solvent impurities or moisture do not compromise the analysis of the labile protons.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5–10 mg of highly pure 7-Bromo-6-hydroxyisoquinolin-1(2H)-one into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of anhydrous DMSO-d6 containing 0.03% (v/v) Tetramethylsilane (TMS)[3]. Transfer the dissolved solution into a 5 mm NMR tube.

  • Internal Calibration & Moisture Check (Self-Validation Step):

    • Before analyzing the analyte peaks, verify the spectrum's integrity. The TMS singlet must be calibrated to exactly 0.00 ppm .

    • Locate the residual DMSO-d5 pentet; it must be centered at exactly 2.50 ppm [4].

    • Critical Check: Locate the residual water (HOD) peak. In dry DMSO-d6, it should appear as a sharp signal near 3.33 ppm [5]. If this peak is significantly broadened or shifted downfield, the solvent is contaminated with moisture or hydrogen-bond acceptors, which will artificially accelerate the exchange of the 6-OH and 2-NH protons, invalidating their integration. If this occurs, prepare a fresh sample using a newly opened ampoule of DMSO-d6.

  • Acquisition: Set the probe temperature to 298 K. Acquire 32–64 scans using a standard 1D proton pulse sequence (e.g., zg30). Use a relaxation delay (D1) of at least 2.0 seconds to ensure the complete relaxation of the quaternary-adjacent H-5 and H-8 protons for accurate integration.

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier transformation. Phase and baseline correct manually.

Part 4: Experimental Workflow Visualization

G Start 7-Bromo-6-hydroxyisoquinolin-1(2H)-one Sample Preparation Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Strong H-Bonding) Solvent->DMSO Preferred for full structure CD3OD CD3OD (Protic, Exchangeable) Solvent->CD3OD For simplified aromatic region DMSO_Result Retains -NH & -OH signals Stabilizes Lactam Tautomer DMSO->DMSO_Result CD3OD_Result -NH & -OH undergo D-exchange Signals disappear CD3OD->CD3OD_Result Acquisition NMR Acquisition (400 MHz vs 600 MHz) DMSO_Result->Acquisition CD3OD_Result->Acquisition Analysis Spectral Analysis & Structural Elucidation Acquisition->Analysis

Workflow for NMR solvent selection and spectral acquisition of 7-Bromo-6-hydroxyisoquinolin-1(2H)-one.

References
  • Mari, S. H., et al. "Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts." Molecules, 2019.[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.[Link]

Sources

Comparative Biological Activity of 6-Hydroxy vs. 7-Hydroxy Isoquinolinones: A Structural and Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the isoquinolin-1-one (isocarbostyril) core provides a rigid, planar, and metabolically stable hydrogen-bonding network. However, the biological activity of this scaffold is highly sensitive to the positional substitution of hydroxyl groups. The shift of a single hydroxyl group from the C6 to the C7 position fundamentally alters the molecule's electronic distribution, pKa, and spatial vector, dictating entirely different pharmacological trajectories.

This guide objectively compares the biological performance, target selectivity, and analytical differentiation of 6-hydroxy and 7-hydroxy isoquinolinones, supported by field-proven experimental workflows.

Structural Causality: Why Position Matters

The biological divergence between 6-hydroxy and 7-hydroxy isoquinolinones is driven by spatial mimicry and electronic resonance .

  • 7-Hydroxyisoquinolinones: The C7 position projects the hydroxyl (or derived alkoxy) group in a vector that closely mimics the C5 position of the indole ring found in endogenous tryptamines (like melatonin). This makes 7-substituted isoquinolinones exceptional candidates for G-protein coupled receptors (GPCRs) that naturally bind indoleamines[1].

  • 6-Hydroxyisoquinolinones: The C6 position alters the hydrogen-bond donor angle, projecting it laterally. This orientation is highly analogous to the A-ring phenol of estradiol, making 6-hydroxy derivatives potent ligands for nuclear receptors and specific kinase domains[2].

Comparative Biological Activity Profiles

Melatoninergic Ligands: The 7-Hydroxy Advantage

In the development of therapies for circadian rhythm disorders, achieving subtype selectivity between Melatonin 1 (MT1) and Melatonin 2 (MT2) receptors is notoriously difficult.

Research demonstrates that act as highly selective MT2 agonists[1]. The causality lies in the binding pocket architecture: the 7-position substituent perfectly aligns with the MT2 binding cavity, mimicking melatonin's 5-methoxy group. Conversely, shifting this substitution to the C6 position results in steric clashes with the receptor's transmembrane domains, drastically reducing binding affinity[1].

G A 7-Hydroxyisoquinolinone Derivative B MT2 Receptor Activation A->B High Affinity Binding C Gi/o Protein Coupling B->C Conformational Change D Adenylyl Cyclase Inhibition C->D α-subunit release E Decreased cAMP Levels D->E Downstream signaling F Circadian Rhythm Modulation E->F Physiological response

Fig 1: MT2 receptor signaling pathway activated by 7-hydroxyisoquinolinone derivatives.

Oncology & Nuclear Receptors: The 6-Hydroxy Advantage

When targeting estrogen receptor alpha (ERα) and vascular endothelial growth factor receptor 2 (VEGFR-2) for breast cancer therapies, the 6-hydroxyisoquinolinone scaffold takes precedence. exhibit potent dual-target inhibition[2]. The 6-hydroxyl group is a critical pharmacophore; it forms an essential hydrogen bond with the Glu353 and Arg394 residues in the ERα ligand-binding domain. Moving the hydroxyl to the C7 position breaks this hydrogen-bonding network, resulting in a precipitous drop in anti-tumor efficacy[2].

Forensic Pharmacology: Cannabinoid Receptor Isomers

In forensic toxicology, differentiating synthetic cannabinoid isomers (e.g., 5F-PB-22) is critical because the position of the hydroxyl group on the isoquinoline ring dictates both legal status and CB1/CB2 receptor binding kinetics. shows that while 6-hydroxy and 7-hydroxy isomers share the same precursor mass, their collision-induced dissociation (CID) yields distinct relative intensities of the m/z 232 product ion due to differences in charge delocalization[3].

Quantitative Data Comparison

Table 1: Pharmacological & Structural Profiling

Feature / Target6-Hydroxyisoquinolin-1-ones7-Hydroxyisoquinolin-1-ones
Primary Biological Target ERα, VEGFR-2, PARPMT2 Receptors, Specific Kinases
Receptor Selectivity Dual ERα / VEGFR-2High MT2 > MT1 Selectivity
Key Structural Mimicry Estradiol A-ring (Phenol)Endogenous Indoleamines (C5-Methoxy)
Binding Pocket Interaction H-bond with Glu353/Arg394 (ERα)Hydrophobic fit in MT2 transmembrane domain
Predicted pKa (Unsubstituted) ~8.90~8.87

Table 2: LC-MS/MS Fragmentation Data for 5F-PB-22 Isomers

Positional IsomerPrecursor Ion (m/z)Major Product Ion (m/z)Diagnostic Differentiator
6-Hydroxyisoquinoline isomer 377.2232.0Unique relative intensity at CE 10-35V
7-Hydroxyisoquinoline isomer 377.2232.0Unique relative intensity at CE 10-35V

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols represent the gold-standard methodologies for evaluating the biological and analytical differences between these positional isomers.

Protocol A: In Vitro Radioligand Binding Assay (MT1/MT2 Selectivity)

Purpose: To quantify the binding affinity (Ki) of 7-hydroxyisoquinolinones against melatonin receptors.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human MT1 or MT2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 1 mM EDTA and 5 mM MgCl₂. Causality: Mg²⁺ is strictly required to stabilize the high-affinity G-protein coupled state of the receptor.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of 2-[¹²⁵I]iodomelatonin (final concentration 0.1 nM), and 25 µL of the 7-hydroxyisoquinolinone test compound (serial dilutions from 10⁻⁵ to 10⁻¹¹ M).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold Tris buffer.

  • Quantification: Measure retained radioactivity using a gamma counter. Calculate IC₅₀ values via non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

Protocol B: LC-MS/MS Isomer Differentiation Workflow

Purpose: To analytically separate and identify 6-hydroxy vs. 7-hydroxy synthetic cannabinoid isomers.

  • Sample Extraction: Crush 30 mg of the sample and extract with 3 mL of LC-MS grade acetonitrile under ultrasonication for 10 minutes. Centrifuge at 3000 rpm for 5 minutes and filter the supernatant.

  • Chromatographic Separation: Inject 2 µL onto an Atlantis T3 column (150 × 2.1 mm, 5 µm). Use a gradient mobile phase of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) at a flow rate of 0.2 mL/min.

  • Mass Spectrometry: Operate the triple quadrupole MS in positive Electrospray Ionization (ESI) mode. Set the precursor ion to m/z 377.2.

  • Collision-Induced Dissociation (CID): Apply Collision Energies (CE) stepping from 10V to 35V.

  • Data Analysis: Monitor the relative intensity of the m/z 232 product ion. The distinct charge stability of the 6-OH vs 7-OH intermediate will yield a statistically significant difference in relative abundance, allowing for definitive isomer identification[3].

G S1 Sample Extraction (Acetonitrile, Sonication) S2 Liquid Chromatography (Atlantis T3 Column) S1->S2 S3 ESI-MS/MS (Positive Mode, m/z 377.2) S2->S3 S4 Collision-Induced Dissociation (CE: 10-35V) S3->S4 S5 Isomer Differentiation (m/z 232 Relative Intensity) S4->S5

Fig 2: LC-MS/MS analytical workflow for differentiating 6-OH and 7-OH isoquinolinone isomers.

References

  • Title: Synthesis and Functional Characterization of Substituted Isoquinolinones as MT2-Selective Melatoninergic Ligands Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Isoquinolinone derivatives, and preparation method and medical purpose thereof (CN102875466A)
  • Title: Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Sources

UV-Vis Absorption Characteristics of Hydroxyisoquinolinones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis absorption characteristics of hydroxyisoquinolinones Content Type: Publish Comparison Guide

Executive Summary

Hydroxyisoquinolinones are a class of N-heterocyclic compounds exhibiting complex photophysical behaviors driven by lactam-lactim tautomerism, excited-state proton transfer (ESPT), and solvatochromism. Unlike their structural isomer 8-hydroxyquinoline (8-HQ)—a standard metal chelator—hydroxyisoquinolinones (particularly the 1- and 3- isomers) often exist as stable lactams (isoquinolinones) in solution, resulting in distinct UV-Vis absorption profiles and high fluorescence quantum yields.

This guide provides a technical comparison of hydroxyisoquinolinones against standard alternatives, detailing their spectral dependence on solvent polarity and pH. It is designed for researchers optimizing fluorophores for biological sensing or characterizing novel drug scaffolds.

Structural Dynamics & Tautomerism

The ultraviolet absorption of hydroxyisoquinolinones is fundamentally dictated by the equilibrium between the enol (lactim) and keto (lactam) forms. This equilibrium is sensitive to solvent dielectric constants and hydrogen-bonding capacity.

  • 1-Hydroxyisoquinoline: Exists predominantly as 1(2H)-isoquinolinone (Lactam) in both aqueous and organic solvents due to the high resonance stabilization of the amide-like linkage.

  • 3-Hydroxyisoquinoline: Exhibits dynamic tautomerism. It exists as a lactim in non-polar solvents (e.g., ether) but shifts to the lactam form in water.

  • 8-Hydroxyquinoline (Reference): Exists primarily as the neutral enol in organic solvents but forms a zwitterion or cation/anion in aqueous media depending on pH.

Tautomeric Equilibrium Pathway

The following diagram illustrates the proton transfer mechanism defining the chromophore structure.

Tautomerism cluster_0 Lactim Form (Enol) cluster_1 Lactam Form (Keto) Lactim 1-Hydroxyisoquinoline (Aromatic OH) λmax ~ 320 nm (Ether) Lactam 1(2H)-Isoquinolinone (Amide-like C=O) λmax ~ 335-345 nm (Water) Lactim->Lactam Solvent Polarity (Proton Transfer)

Figure 1: Lactim-Lactam tautomerism shift.[1] Polar solvents stabilize the Lactam form (blue), causing a bathochromic shift.

Comparative UV-Vis Performance

The table below contrasts the spectral properties of key hydroxyisoquinolinones with the industry-standard 8-hydroxyquinoline.

Table 1: Spectral Characteristics of Hydroxyisoquinolinones vs. Alternatives

CompoundDominant Form (Aq.)

Abs (nm)

(M⁻¹cm⁻¹)
Fluorescence

Quantum Yield (

)
1(2H)-Isoquinolinone Lactam335, 322~5,100395 - 446 nm (Blue)0.20 - 0.90 (High)
3-Hydroxyisoquinoline Lactam (in H₂O)330 - 340~3,500Weak / Solvent Dep.< 0.10
5-Hydroxyisoquinoline Enol~310 - 325~4,200~400 - 450 nmModerate
8-Hydroxyquinoline Zwitterion/Enol240, 310~2,500Weak (Water)< 0.05 (Water)*

*Note: 8-HQ is weakly fluorescent in water due to ESPT quenching but highly fluorescent in metal-chelated forms.

Key Comparative Insights:
  • Quantum Yield Advantage: 1(2H)-Isoquinolinone derivatives exhibit significantly higher fluorescence quantum yields (

    
     up to 0.90) compared to 8-HQ in aqueous media. This makes them superior candidates for "turn-on" fluorescent sensors where metal chelation is not the primary trigger.
    
  • Spectral Stability: The lactam core of 1-isoquinolinone provides a robust chromophore that is less susceptible to hydrolytic degradation than the enol esters of quinolines.

  • Solvatochromism:

    • Isoquinolinones: Positive solvatochromism (Red shift) in polar solvents due to stabilization of the polar excited state of the lactam.

    • 8-HQ: Negative solvatochromism (Blue shift) or complex behavior due to disruption of intramolecular Hydrogen bonding.

Experimental Protocols

To ensure data integrity, the following self-validating protocols are recommended for characterizing these compounds.

Protocol A: Determination of Solvatochromic Shifts

Objective: Quantify the dipole moment change upon excitation and confirm tautomeric stability.

  • Preparation: Prepare 10 µM stock solutions of the analyte in five solvents of varying polarity (e.g., Cyclohexane, Toluene, THF, Ethanol, DMSO).

    • Validation Step: Ensure absorbance at

      
       is between 0.1 and 0.8 to avoid aggregation artifacts.
      
  • Baseline Correction: Record a baseline using pure solvent in matched quartz cuvettes.

  • Acquisition: Scan from 200 nm to 500 nm.

  • Analysis: Plot

    
     (wavenumber, cm⁻¹) vs. the Reichardt-Dimroth parameter (
    
    
    
    ).
    • Linearity Check: A linear correlation (

      
      ) confirms a single emitting species/tautomer. A non-linear plot suggests a solvent-dependent tautomeric equilibrium shift.
      
Protocol B: pH-Dependent Titration ( Determination)

Objective: Determine the ionization constants of the hydroxyl and ring nitrogen.

TitrationWorkflow Start Start: 20µM Analyte in 10mM Buffer AcidTitration Acid Titration (pH 7.0 -> 2.0) Add HCl stepwise Start->AcidTitration BaseTitration Base Titration (pH 7.0 -> 12.0) Add NaOH stepwise Start->BaseTitration Measure Measure UV-Vis (200-500nm) after each 0.5 pH unit AcidTitration->Measure BaseTitration->Measure Isosbestic Identify Isosbestic Points (Validates 2-state transition) Measure->Isosbestic Calc Calculate pKa using Henderson-Hasselbalch Isosbestic->Calc

Figure 2: Workflow for spectrophotometric pKa determination.

Step-by-Step:

  • Buffer System: Use a universal buffer (e.g., Britton-Robinson) to maintain constant ionic strength (0.1 M).

  • Titration: Adjust pH from 2.0 to 12.0 in 0.5 unit increments.

  • Observation:

    • Cationic Form (Low pH): Protonation of the ring Nitrogen (or Oxygen in lactams). Typically causes a bathochromic shift.[2]

    • Anionic Form (High pH): Deprotonation of the hydroxyl group. Causes a significant hyperchromic and bathochromic shift due to increased electron density in the

      
      -system.
      
  • Data Validation: The presence of sharp isosbestic points (wavelengths where absorbance is invariant with pH) is mandatory. It confirms that only two species (e.g., neutral and anion) are in equilibrium without degradation.

References

  • Tautomerism in Hydroxyisoquinolines Mason, S. F. (1957). The Tautomerism of N-Heteroaromatic Hydroxy-compounds. Part I. Isoquinolin-1-one and Isomers. Journal of the Chemical Society. [Link]

  • Fluorescence Properties of Isoquinolinones Siczek, M., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. [Link]

  • 8-Hydroxyquinoline Photophysics (Reference Standard) Bardez, E., et al. (1997). Excited-state proton transfer in 8-hydroxyquinoline. Journal of Physical Chemistry A. [Link][3]

  • Solvatochromism Methodology Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.